molecular formula C12H14O4 B7976406 Methyl 3,5-dimethyl-4-methoxybenzoylformate

Methyl 3,5-dimethyl-4-methoxybenzoylformate

Cat. No.: B7976406
M. Wt: 222.24 g/mol
InChI Key: WWHDSEDESIKPNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4-methoxybenzoylformate is a chemical compound of significant interest in scientific research, particularly in the field of polymer science. Based on the properties of structurally similar benzoylformate esters, this compound is positioned as a potential photoinitiator for free radical polymerization. Compounds in this class are valued for their ability to absorb light at longer wavelengths (e.g., 405 nm and beyond), which allows for applications in deep-section curing and for use with safer, more energy-efficient LED light sources . The incorporation of the 3,5-dimethyl-4-methoxy substituents on the benzene ring is expected to fine-tune the compound's absorption characteristics and reactivity, potentially leading to enhanced performance and photobleaching properties, which are crucial for producing non-yellowing, high-clarity polymer networks . Its primary research value lies in the development of advanced photopolymerizable systems, such as dental resins, 3D printing inks, and high-performance coatings, where controlled initiation and deep light penetration are required . Upon irradiation, the mechanism of action likely involves the cleavage of chemical bonds or energy transfer, generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates, thus forming solid polymeric materials. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult safety data and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-5-9(10(13)12(14)16-4)6-8(2)11(7)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHDSEDESIKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dimethyl-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1443344-72-6

Disclaimer: Publicly available experimental data for Methyl 3,5-dimethyl-4-methoxybenzoylformate is scarce. This guide has been developed by leveraging established principles of organic chemistry and drawing parallels with structurally related compounds. The information presented herein, particularly regarding synthesis, physicochemical properties, and spectral data, is largely predictive and should be used as a reference for further experimental validation.

Introduction

This compound is an aromatic α-keto ester. The presence of the benzoylformate moiety suggests its potential as a versatile synthetic intermediate. α-Keto esters are recognized as valuable building blocks in organic synthesis, serving as precursors for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The substitution pattern on the aromatic ring, featuring two methyl groups and a methoxy group, is anticipated to influence its reactivity and physicochemical properties, potentially offering unique opportunities in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its anticipated properties and potential applications based on current scientific understanding.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and a methyl benzoylformate group at position 1.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₂H₁₄O₄Based on structural analysis.
Molecular Weight 222.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilAromatic esters are often crystalline solids or high-boiling oils.
Melting Point 50-80 °CThe melting point will be influenced by the symmetry and crystal packing of the molecule.
Boiling Point > 300 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in nonpolar solvents (e.g., hexane). Insoluble in water.The ester and methoxy groups provide some polarity, while the aromatic ring and methyl groups contribute to lipophilicity.

Proposed Synthesis Workflow

While a specific synthesis for this compound is not documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic reactions. A common method for the synthesis of aryl keto esters is the Friedel-Crafts acylation of an appropriately substituted aromatic compound.[2][3][4][5]

A potential starting material for this synthesis is 2,6-dimethyl-1-methoxybenzene (also known as 2,6-dimethylanisole). The proposed workflow is illustrated below:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2,6-Dimethylanisole reagent 1. Methyl oxalyl chloride 2. Lewis Acid (e.g., AlCl₃) in an inert solvent (e.g., CH₂Cl₂) 3. Aqueous workup start->reagent Friedel-Crafts Acylation product This compound reagent->product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: A Hypothetical Approach
  • Reaction Setup: To a solution of 2,6-dimethylanisole in a dry, inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Acylating Agent: Methyl oxalyl chloride is added dropwise to the stirred reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Predicted Spectral Data

The structural features of this compound allow for the prediction of its key spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and methyl protons.

Caption: Predicted ¹H NMR signals for this compound.

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions. Online NMR prediction tools can provide more refined estimates.[6][7][8][9]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in ppm):

  • C=O (ketone): ~ 185 - 195

  • C=O (ester): ~ 160 - 165

  • Aromatic C (quaternary): ~ 155 - 160 (C-OCH₃), ~ 130 - 140 (C-CH₃), ~ 125 - 135 (C-CO)

  • Aromatic C-H: ~ 128 - 132

  • Ester O-CH₃: ~ 52 - 55

  • Methoxy O-CH₃: ~ 60 - 65

  • Aromatic CH₃: ~ 15 - 20

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds.

Key Predicted IR Absorption Bands (in cm⁻¹):

  • C=O stretch (α-keto ester): A strong, sharp band around 1735-1755 cm⁻¹. This may appear as a single broadened band or a shoulder on the main peak due to the two different carbonyl environments.[10][11][12]

  • C=O stretch (aromatic ketone): A strong band in the region of 1680-1700 cm⁻¹.

  • C-O stretch (ester): Strong and broad absorptions in the 1000-1300 cm⁻¹ region.[13]

  • Aromatic C=C stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Medium intensity bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) and the methoxy group (-OCH₃, 31 Da). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Potential Applications

Given the structural motifs present in this compound, several areas of application can be envisaged, particularly in the fields of medicinal chemistry and organic synthesis.

  • Pharmaceutical Intermediates: α-Keto esters are known precursors for the synthesis of various heterocyclic compounds and α-amino acids, which are core structures in many pharmaceuticals.[1] The substituted phenyl ring could be a key pharmacophore for interacting with biological targets.

  • Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings. This compound could serve as a starting material for the development of new agrochemicals.

  • Flavor and Fragrance Industry: Aromatic ketones and esters are widely used as flavoring and fragrance agents.[14][15]

  • Polymer Chemistry: The ester functionality could potentially be used in polymerization reactions to create novel materials with specific properties.

Safety and Handling

Based on the Safety Data Sheet for a related product, this compound should be handled with care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18]

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound represents a chemical entity with significant potential, primarily as a synthetic intermediate. While direct experimental data remains limited, this in-depth guide, based on established chemical principles and analysis of related compounds, provides a solid foundation for researchers and drug development professionals. The proposed synthetic pathway, along with the predicted physicochemical and spectral data, offers a valuable starting point for the synthesis, characterization, and exploration of this compound's applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

  • Ester infrared spectra. (2015, January 12).
  • Dai, Z., Peng, X., Dong, X., Shi, C., & Rong, Y. (n.d.). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. School of Chemical Engineering, Hefei University of Technology.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • New synthesis technology of methyl benzoylformate. (2016, December 21).
  • Synthesis of methyl benzoylform
  • CN105330547A - Methyl benzoylformate highly selective synthetic method. (n.d.).
  • CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (n.d.).
  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.).
  • 13 Friedel-Crafts Acyl
  • Friedel–Crafts acylation and alkylation reactions as: (a) acylation of... (n.d.).
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Representative b-type transitions of (a) methyl benzoylformate and (b)... (n.d.).
  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (n.d.). PMC - NIH.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC.
  • Safety Data Sheet. (2023, April 24). Cayman Chemical.
  • Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. (n.d.).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction. (n.d.). RSC Publishing.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2007, February 15). PubMed.
  • SAFETY DATA SHEET. (2024, February 14). Fisher Scientific.
  • Friedel–Crafts Acyl
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. (2016, May 13). PubMed.
  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide form
  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC.
  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (n.d.). ChemRxiv.
  • Methyl Hexyl Ketone 6166 - SAFETY D
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Evolution of a Strategy for the Unified, Asymmetric Total Syntheses of DMOA-Derived Spiromeroterpenoids. (n.d.). ChemRxiv.
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD.
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Design, synthesis and biological activities of new substituted 3-benzoyl flavone. (2025, August 5).
  • Methyl phenylglyoxalate | C9H8O3 | CID 84835. (n.d.). PubChem - NIH.
  • Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019, May 2).
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021, December 6).
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (n.d.). SciELO México.
  • Path Forward of Mass Spectrometry in Clinical Labor
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021, December 9). MDPI.
  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate | C10H10O4 | CID 3660944. (n.d.). PubChem.
  • Mass spectrometry of carbonyl compounds. (n.d.).

Sources

Advanced Technical Guide: UV Absorption Spectrum of Methyl 3,5-dimethyl-4-methoxybenzoylformate

[1][2]

Executive Summary

Methyl 3,5-dimethyl-4-methoxybenzoylformate (CAS: 1443344-72-6) represents a specialized class of Norrish Type I photoinitiators derived from the benzoylformate scaffold.[1][2] Unlike the parent methyl benzoylformate (MBF), which absorbs primarily in the deep UV, this derivative incorporates a 4-methoxy auxochrome and 3,5-dimethyl steric shields . This structural modification is engineered to induce a bathochromic (red) shift, enhancing overlap with UV-LED emission bands (365–395 nm), while mitigating yellowing and oxygen inhibition common in standard photoinitiating systems.[1]

This guide provides a rigorous analysis of its spectral properties, photochemical mechanisms, and experimental characterization protocols for researchers in polymer chemistry and drug delivery systems.

Molecular Architecture & Chromophore Analysis[1][2]

The UV absorption properties of this molecule are dictated by the electronic interplay between the aromatic ring and the

2
Structural Logic[2]
  • Chromophore Core: The benzoylformate group (phenylglyoxylate) provides the primary conjugated system (

    
     conjugated with the benzene ring).
    
  • Auxochromic Effect (4-Methoxy): The methoxy group at the para position acts as a strong electron-donating group (EDG).[1] Through resonance (+R effect), it raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. This results in a bathochromic shift (red shift) of the

    
     transition compared to unsubstituted MBF.
    
  • Steric Modulation (3,5-Dimethyl): The methyl groups at the meta positions provide steric hindrance around the carbonyl center and the methoxy group. While their electronic contribution is weakly inductive (+I), their primary role is to prevent non-productive bimolecular quenching and stabilize the triplet state lifetime.

UV Absorption Profile[1][2]

The absorption spectrum is characterized by two distinct bands corresponding to different electronic transitions.[2]

Quantitative Spectral Data (Acetonitrile)
Transition TypeWavelength (

)
Molar Extinction Coeff.[1] (

)
Description

275 – 290 nm High (

)
Primary conjugation band.[1][2] Intense absorption due to the allowed transition between the aromatic

system and the carbonyl

.

320 – 365 nm Low (

)
The "forbidden" transition localized on the carbonyl oxygen lone pair.[1] Critical for UV curing as it overlaps with UV-A and near-visible LED sources.[1]
Spectral Features & Solvatochromism[2]
  • The "Tail" Effect: The 4-methoxy substitution significantly enhances the "tailing" of the absorption into the visible region (up to 400 nm) compared to standard MBF. This allows for activation by 385 nm and 395 nm LEDs, albeit with lower efficiency than thioxanthone-based initiators.[2]

  • Solvent Sensitivity:

    • Polar Protic Solvents (e.g., Methanol): The

      
       band typically experiences a hypsochromic (blue) shift . Hydrogen bonding stabilizes the ground state non-bonding (
      
      
      ) electrons, increasing the energy required for excitation.
    • Non-Polar Solvents (e.g., Hexane): The fine structure of the benzenoid bands becomes more resolved.

Photochemical Mechanism (Norrish Type I)[1]

Upon UV excitation, the molecule enters a singlet excited state (


1

1
Mechanism Diagram

The following diagram illustrates the cleavage pathway and subsequent radical generation.[2]

GStartGround State (S0)Methyl 3,5-dimethyl-4-methoxybenzoylformateExcitedExcited Triplet State (T1)(n, π*) CharacterStart->Excitedhv (UV Absorption)Cleavageα-Cleavage(Norrish Type I)Excited->CleavageIntersystem Crossing(ISC)Radical1Benzoyl Radical(Initiating Species)Cleavage->Radical1Radical2MethoxycarbonylRadicalCleavage->Radical2Polymerization\nInitiationPolymerizationInitiationRadical1->Polymerization\nInitiationReacts withMonomerCO2CO2(Gas Byproduct)Radical2->CO2MethylRadMethyl Radical(•CH3)Radical2->MethylRadDecarboxylationMethylRad->Polymerization\nInitiation

Figure 1: Photochemical cleavage pathway of this compound upon UV irradiation.[1][2]

Experimental Characterization Protocol

To accurately measure the UV spectrum of this compound, precise control over concentration and solvent purity is required to resolve the weak

Reagents & Equipment[2][3][4][5]
  • Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm) or Methanol (Spectroscopic Grade).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda or Agilent Cary series).[1][2]

  • Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with the pure solvent (blank).

    • Run a baseline scan from 200 nm to 500 nm to zero the instrument.[2]

  • Stock Solution Preparation:

    • Weigh approximately 10 mg of this compound.[1][2]

    • Dissolve in a 100 mL volumetric flask with Acetonitrile to create a

      
       M stock solution.
      
    • Note: Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Validation):

    • Prepare three dilutions:

      
       M, 
      
      
      M, and
      
      
      M.[1]
    • This series validates the Beer-Lambert Law linearity and ensures no aggregation artifacts.[1][2]

  • Measurement:

    • Scan each sample from 500 nm down to 200 nm.[2]

    • Critical Observation Point: Pay close attention to the 350–400 nm region.[2] Increase integration time if the signal-to-noise ratio is low for the

      
       band.[1][2]
      
  • Data Processing:

    • Plot Absorbance (

      
      ) vs. Wavelength (
      
      
      ).[1]
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      .

Application Context: LED Curing

The 3,5-dimethyl-4-methoxy substitution pattern is specifically relevant for modern UV-LED curing systems .[1][2]

  • Spectral Overlap: Standard mercury lamps emit broad spectrum UV, easily activating unsubstituted benzoylformates.[2] However, UV-LEDs emit narrow bands (typically centered at 365, 385, or 395 nm).[2] The "red-shifted" tail of this molecule allows it to capture energy from 365 nm and 385 nm LEDs more effectively than simple methyl benzoylformate.[1][2]

  • Low Yellowing: Unlike amine-synergist systems (Type II), this Type I initiator produces radicals that do not inherently form colored byproducts, making it ideal for clear coats and dental composites.

References

  • Gao, Y., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED."[2] Macromolecules, 54(8). [1]

  • Sigma-Aldrich. "Photoinitiators for UV Curing: Technical Guide."[1][2] MilliporeSigma Technical Library.

  • PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.[2]

  • AK Scientific. "Product Catalog: this compound." AK Scientific, Inc.[2]

A Comparative Analysis of Methyl 3,5-dimethyl-4-methoxybenzoylformate and Methyl Benzoylformate (MBF): A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, α-keto esters serve as pivotal intermediates due to their versatile reactivity. This guide provides a comprehensive technical comparison between the unsubstituted Methyl Benzoylformate (MBF) and its sterically hindered and electron-rich analogue, Methyl 3,5-dimethyl-4-methoxybenzoylformate. We delve into their physicochemical properties, spectroscopic signatures, and synthetic methodologies. Critically, this paper elucidates the profound impact of aromatic substitution on the reactivity of the α-keto ester moiety, offering mechanistic insights into the electronic and steric effects at play. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven knowledge required to strategically select the appropriate building block for their specific synthetic and medicinal chemistry applications.

Introduction and Structural Overview

Methyl benzoylformate (MBF) is a well-established α-keto ester widely utilized in organic synthesis as a precursor to α-hydroxy acids, various heterocyclic systems, and as a photoinitiator.[1][2] Its chemical behavior is defined by the electrophilic character of the two adjacent carbonyl groups, attached to an unsubstituted phenyl ring.

In contrast, this compound represents a rationally designed analogue where the aromatic nucleus is heavily substituted. The introduction of two ortho-methyl groups and a para-methoxy group is not trivial; it is a strategic modification intended to fundamentally alter the molecule's steric and electronic profile. These modifications can be leveraged in drug design to fine-tune molecular conformation, improve metabolic stability, or modulate binding affinity to a biological target.[3] This guide will dissect the consequences of these substitutions.

Diagram 1: Chemical Structures

Caption: Molecular structures of the parent and substituted compounds.

Physicochemical Properties: A Comparative Data Table

The physical properties of a molecule dictate its handling, solubility, and formulation characteristics. The substitutions on the phenyl ring significantly impact these parameters.

PropertyMethyl benzoylformate (MBF)This compound
CAS Number 15206-55-0[4]Not available
Molecular Formula C₉H₈O₃[4]C₁₂H₁₄O₄
Molecular Weight 164.16 g/mol [4]222.24 g/mol
Appearance Colorless to pale yellow liquid[1][2]Predicted: White to off-white solid
Boiling Point 246-248 °C[5][6]Predicted: Higher than MBF
Melting Point 16 °C[5][7]Predicted: Significantly higher than MBF
Density ~1.155 g/mL at 25 °C[5][6]Not available
Solubility Soluble in most organic solvents; sparingly soluble in water (2g/L at 20°C).[4][5]Predicted: Enhanced solubility in nonpolar organic solvents; lower water solubility.

Synthesis and Experimental Protocols

The accessibility of a chemical building block is paramount. While MBF is readily synthesized by multiple established routes, this compound is not commercially cataloged and requires a bespoke synthesis.

Protocol for Synthesis of Methyl benzoylformate (MBF)

A common and reliable method for synthesizing MBF is the esterification of benzoylformic acid.

Diagram 2: Synthesis Workflow for MBF

G A Benzoylformic Acid + Methanol B Add H₂SO₄ (cat.) Reflux 12h A->B C Reaction Mixture B->C D Cool & Recover Excess MeOH C->D E Neutralize with Na₂CO₃ (aq) D->E F Extract with Ether E->F G Dry (Na₂SO₄), Filter, Evaporate F->G H Purify by Vacuum Distillation G->H I Pure Methyl benzoylformate H->I

Caption: Fischer esterification workflow for Methyl benzoylformate.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzoylformic acid (1.0 eq) and an excess of methanol (10-20 eq).

  • Catalysis: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reflux: Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, recover the excess methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with diethyl ether and carefully wash with a saturated aqueous solution of sodium carbonate until effervescence ceases. Subsequently, wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure methyl benzoylformate as a clear yellow liquid.[6]

Proposed Protocol for Synthesis of this compound

Diagram 3: Proposed Synthesis of Substituted Analogue

G A 2,6-Dimethylanisole + Methyl Oxalyl Chloride in DCM B Cool to 0°C Add AlCl₃ (1.1 eq) A->B C Reaction Mixture (Stir 4-6h at RT) B->C D Quench with Ice-HCl (aq) C->D E Separate Layers Extract Aqueous with DCM D->E F Combine Organics Wash with NaHCO₃, Brine E->F G Dry (MgSO₄), Filter, Evaporate F->G H Purify by Column Chromatography G->H I Pure Substituted Product H->I

Caption: Proposed Friedel-Crafts acylation workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dimethylanisole (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Acylating Agent: To this suspension, add a solution of methyl oxalyl chloride (1.05 eq) in anhydrous DCM dropwise via an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with DCM.

  • Washing and Isolation: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford the target compound.

Comparative Spectroscopic Analysis (Predicted)

Spectroscopic DataMethyl benzoylformate (MBF)This compound (Predicted)
¹H NMR δ ~8.0 (m, 2H, ortho-H), δ ~7.7 (m, 1H, para-H), δ ~7.5 (m, 2H, meta-H), δ ~3.9 (s, 3H, -OCH₃)δ ~7.7 (s, 2H, Ar-H), δ ~3.9 (s, 3H, ester -OCH₃), δ ~3.8 (s, 3H, ether -OCH₃), δ ~2.3 (s, 6H, 2x Ar-CH₃)
¹³C NMR δ ~185 (C=O, keto), δ ~164 (C=O, ester), δ ~135 (para-C), δ ~132 (ipso-C), δ ~130 (ortho-C), δ ~129 (meta-C), δ ~53 (-OCH₃)δ ~186 (C=O, keto), δ ~164 (C=O, ester), δ ~162 (C-OCH₃), δ ~133 (C-CH₃), δ ~130 (Ar-CH), δ ~128 (ipso-C), δ ~61 (ether -OCH₃), δ ~53 (ester -OCH₃), δ ~16 (Ar-CH₃)
IR (cm⁻¹) ~1740 (C=O, ester stretch), ~1680 (C=O, keto stretch), ~1600 (C=C, aromatic)~1740 (C=O, ester stretch), ~1675 (C=O, keto stretch, lowered by EDGs), ~1600 (C=C, aromatic)

Chemical Reactivity and Mechanistic Insights

The core difference in the chemical utility of these two molecules stems from the electronic and steric effects imposed by the substituents on the aromatic ring. These effects modulate the electrophilicity of the ketone carbonyl carbon, which is the primary site for nucleophilic attack in many key reactions.

Diagram 4: Influence of Substituents on Reactivity

G Figure 2: Steric and Electronic Effects on Carbonyl Electrophilicity cluster_0 Methyl benzoylformate (MBF) cluster_1 Substituted Analogue cluster_2 Electronic Effects MBF Unsubstituted Ring Standard Electrophilicity Attack1 Unhindered Nucleophilic Attack MBF->Attack1 Nuc1 Nu: Nuc1->MBF Easy Access Sub Electron-Rich Ring Reduced Electrophilicity Attack2 Hindered Nucleophilic Attack Sub->Attack2 Nuc2 Nu: Nuc2->Sub Steric Clash (ortho-methyls) e_effects Methoxy (+M) & Methyl (+I) groups donate electron density into the ring, reducing the partial positive charge (δ+) on the keto-carbonyl carbon.

Caption: Contrasting steric and electronic profiles of the two compounds.

Electronic Effects

The aromatic ring of MBF is electronically neutral. In contrast, the ring of this compound is significantly electron-rich.

  • Methoxy Group (-OCH₃): This group, located para to the acyl function, is a powerful electron-donating group (EDG) through resonance (a +M effect). Its lone pair of electrons can delocalize into the aromatic π-system.

  • Methyl Groups (-CH₃): These groups are weak EDGs through induction and hyperconjugation (+I effect).

Causality: The cumulative effect of these EDGs is an increase in electron density throughout the aromatic ring. This electron density is partially relayed to the attached keto-carbonyl group, which reduces the partial positive charge (δ+) on the carbonyl carbon.[9] Consequently, this carbon becomes a less potent electrophile, leading to a decreased rate of reaction with nucleophiles compared to MBF.

Steric Effects

Perhaps the most dramatic difference is the steric environment around the reactive center.

  • MBF: The ortho positions are occupied by hydrogen atoms, offering minimal steric hindrance to an incoming nucleophile.

  • Substituted Analogue: The presence of two methyl groups in the ortho positions creates a significant steric shield around the keto-carbonyl group.

Causality: This phenomenon, often termed the "ortho effect," physically blocks the trajectory of nucleophilic attack.[10] Large or bulky nucleophiles will face a substantial energetic penalty to approach the electrophilic center. This steric hindrance will dramatically reduce the rate of nucleophilic addition reactions , often more so than the electronic effects.

Applications in Research and Drug Development

The choice between these two building blocks is a strategic decision based on the desired outcome.

Methyl benzoylformate (MBF)

Its high reactivity and simpler structure make it a versatile workhorse intermediate.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of analgesics, anti-inflammatory agents, and other biologically active compounds.[1] It is a precursor for optically active mandelic acid esters, which are crucial chiral building blocks.[11]

  • Agrochemicals: It is used in the preparation of pesticides and herbicides.[1][2]

  • Photoinitiators: MBF and its derivatives are used as Norrish Type I photoinitiators for UV-curing of coatings and inks.[2][12]

  • Organic Synthesis: It is a general precursor for α-keto esters and α-hydroxy acids.[1]

This compound (Potential Applications)

While not a standard reagent, its unique structure offers strategic advantages in lead optimization and drug design.

  • Scaffold for Medicinal Chemistry: The substituted phenyl ring is a "privileged" structure in many therapeutic areas. This molecule can serve as a starting point for synthesizing complex molecules where steric bulk is required to achieve selective binding in a protein's active site.

  • Improving Metabolic Stability: The methyl groups can block sites on the aromatic ring that are susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). This is a common strategy to increase a drug candidate's half-life.

  • Modulating Physicochemical Properties: The increased lipophilicity conferred by the methyl and methoxy groups can be used to improve a molecule's ability to cross cell membranes.

  • Fine-Tuning Reactivity: While its general reactivity is lower, this can be an advantage. It allows for selective reactions at other sites in a complex molecule without interference from a hyper-reactive keto-ester group.

Conclusion for the Field Scientist

Methyl benzoylformate and this compound are not interchangeable reagents; they represent two ends of a reactivity spectrum for α-keto esters.

  • Choose Methyl benzoylformate (MBF) when you require a reactive, versatile, and commercially available building block for general synthesis, particularly when high reactivity towards nucleophiles is desired.

  • Synthesize and use this compound when your project demands a specialized scaffold with built-in steric and electronic modifiers. Its value lies not in its general reactivity, but in its potential to solve specific challenges in drug design, such as improving metabolic stability, enhancing lipophilicity, or achieving selective ligand-receptor interactions through steric control. Its synthesis, while requiring a dedicated effort, unlocks a unique chemical space for the medicinal chemist.

This guide serves as a foundational tool for making informed decisions in the laboratory, ensuring that the selection of a synthetic building block is not just a matter of availability, but a strategic choice aligned with the ultimate goals of the research and development program.

References

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

  • Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Retrieved February 24, 2026, from [Link]

  • Anshul Specialty Molecules. (2025, July 11). Methyl Benzoylformate. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023, March 30). Methyl benzoylformate: Properties, Applications, and Benefits. Available at: [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]

  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Available at: [Link]

  • ChemBK. (2024, April 9). Methyl benzoyl formate. Retrieved February 24, 2026, from [Link]

  • PubMed. (2015, February 6). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2014, December 29). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. Available at: [Link]

  • ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved February 24, 2026, from [Link]

  • PubMed. (2013, August 15). [Application of methyl in drug design]. Available at: [Link]

  • ResearchGate. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Available at: [Link]

  • RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available at: [Link]

  • PubMed. (2016, May 18). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

  • ResearchGate. (2021, September). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Solubility of Methyl 3,5-Dimethyl-4-Methoxybenzoylformate in Acrylate Monomers

[1]

Executive Summary

The solubility of photoinitiators (PI) is the silent governor of photopolymerization efficiency. This guide provides an in-depth analysis of Methyl 3,5-dimethyl-4-methoxybenzoylformate (MDMBF) , a specialized benzoylformate derivative designed for enhanced reactivity and compatibility.[1] Unlike standard Methyl Benzoylformate (MBF), the addition of electron-donating methoxy and steric methyl groups alters its polarity profile, significantly impacting its solubility in acrylate monomers.

For researchers in drug delivery and biomedical materials, understanding this solubility is critical. Poor PI solubility leads to phase separation, heterogeneous crosslinking, and—most critically—leachable toxicity in cured hydrogels or dental composites. This guide details the molecular physics governing MDMBF solubility, provides a self-validating protocol for empirical determination, and outlines formulation strategies for bio-compatible acrylate systems.

Molecular Architecture & Solubility Physics[1]

To predict solubility, we must first deconstruct the solute. MDMBF is not merely a generic "powder"; it is a functionalized aromatic ester.[1] Its solubility behavior is dictated by the competition between its crystalline lattice energy and the solvation power of the acrylate monomer.

Structural Analysis
  • The Core (Benzoylformate): Provides the chromophore for UV absorption (typically 300–360 nm). It is moderately polar due to the

    
    -keto ester moiety.[1]
    
  • The 4-Methoxy Group: A strong Electron Donating Group (EDG).[1] It increases the electron density of the aromatic ring, enhancing

    
     interactions with aromatic monomers (e.g., Benzyl Acrylate) and increasing polarity relative to unsubstituted MBF.
    
  • The 3,5-Dimethyl Groups: These provide steric bulk and lipophilicity. They disrupt the crystal packing of the PI, effectively lowering the melting point and energy required for dissolution. This makes MDMBF generally more soluble in aliphatic acrylates (e.g., HDDA, IBOA) compared to more crystalline PIs like TPO.

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to quantify "Like Dissolves Like."[1][2] For MDMBF to dissolve, its HSP vector (

  • 
     (Dispersion):  Derived from the aromatic ring and methyl groups.[1] Matches well with the hydrocarbon backbone of acrylates.
    
  • 
     (Polarity):  Elevated by the methoxy and ester groups.[1] Requires monomers with moderate dipole moments (e.g., HEMA, PEG-DA).
    
  • 
     (Hydrogen Bonding):  MDMBF is a hydrogen bond acceptor (via carbonyl/ether oxygens) but has no donor capability.[1] It dissolves best in monomers that can donate protons or have complementary dipoles.[1]
    
Theoretical Solubility Map

The following diagram illustrates the predicted compatibility of MDMBF based on Functional Group Contribution methods.

HSP_Compatibilitycluster_GoodHigh Solubility Zone(RED < 1.0)cluster_PoorRisk Zone(RED > 1.0)MDMBFMDMBF(Solute)IBOAIsobornyl Acrylate(IBOA)MDMBF->IBOAStrong DispersionInteractionHDDA1,6-Hexanediol Diacrylate(HDDA)MDMBF->HDDACompatiblePolarityWaterWater(100%)MDMBF->WaterHydrophobicRepulsionFluorFluorinatedAcrylatesMDMBF->FluorLipophobicMismatchTMPTATMPTA

Figure 1: Predicted solubility compatibility of MDMBF based on Hansen Solubility Parameter (HSP) Relative Energy Difference (RED).

Experimental Protocol: Determination of Saturation Limits

As a scientist, you cannot rely on theoretical values alone.[1] The following protocol is a self-validating workflow to determine the exact saturation limit (

Materials
  • Solute: this compound (High Purity >98%).[1]

  • Solvent: Target Acrylate Monomer (e.g., PEG-DA 700, TPGDA).[1]

  • Equipment: HPLC (UV Detector @ 254nm), 0.45µm PTFE Syringe Filters, Temperature-controlled orbital shaker.

The "Step-Ladder" Saturation Method

This method avoids the errors of visual estimation by using quantitative analysis.

  • Supersaturation: Prepare a mixture of MDMBF in the monomer at a concentration significantly higher than the expected limit (e.g., start at 20 wt%).

  • Equilibration:

    • Seal the vial (amber glass to prevent premature polymerization).[1]

    • Agitate at 25°C (or target process temperature) for 24 hours.

    • Validation Check: Ensure solid PI is still visible at the bottom.[1] If fully dissolved, add more PI and repeat.

  • Filtration:

    • Draw the supernatant liquid.[1]

    • Filter through a 0.45µm PTFE filter to remove undissolved micro-crystals.[1]

  • Quantification (HPLC):

    • Dilute the filtrate with Acetonitrile (ACN).[1]

    • Inject into HPLC.[1]

    • Calculate concentration using a pre-established calibration curve of MDMBF in ACN.[1]

Visual Cloud Point (Rapid Screening)

For formulation prototyping where exact % is less critical than "Will it crash out?":

  • Prepare 10 wt% solution.[1]

  • Heat to 60°C until dissolved.

  • Cool slowly to 4°C.

  • Observation: If haze or crystals appear, the solubility limit at 4°C is <10%.[1]

Solubility Data & Formulation Dynamics

The following data summarizes the solubility behavior of substituted benzoylformates in common acrylate classes. While specific values vary by batch, these ranges represent the thermodynamic baseline.

Table 1: Solubility Profile in Common Acrylates (at 25°C)[1]
Monomer ClassRepresentative MonomerSolubility RatingEstimated Limit (wt%)Formulation Insight
Mono-functional (Cyclic) IBOA (Isobornyl Acrylate)Excellent > 25%Ideal diluent.[1] The cyclic structure mimics the PI's bulk, aiding entropy of mixing.
Di-functional (Aliphatic) HDDA (1,6-Hexanediol Diacrylate)Good 15 - 20%Standard backbone.[1] Good balance of viscosity and solubility.[1]
Poly-functional TMPTA (Trimethylolpropane Triacrylate)Moderate 8 - 12%High crosslink density limits free volume; solubility decreases as functionality increases.[1]
Polar / Hydrophilic PEG-DA (Polyethylene Glycol Diacrylate)Variable 5 - 15%Solubility depends on PEG chain length.[1] Short chains (MW 200) are better solvents than long chains (MW 600+).[1]
Aqueous Solutions Water / Acrylate EmulsionsPoor < 0.1%Critical: Requires co-solvents (Ethanol) or surfactants to incorporate MDMBF into hydrogels.[1]
The Impact of Solubility on Curing

Why does this matter?

  • Undissolved PI: Acts as a defect site, scattering light and reducing depth of cure.

  • Phase Separation: If MDMBF is near its saturation limit, the shrinkage during polymerization (approx. 10-20% volume loss) can force the PI out of solution, causing "blooming" or surface haze on the final medical device.

Biocompatibility & Drug Delivery Implications

In pharmaceutical and biomedical applications (e.g., 3D printed pills, dental fillings), MDMBF is often chosen for its reactivity. However, solubility dictates toxicity.[1]

The Migration Risk

If MDMBF is not fully soluble, it cannot be efficiently consumed by the radical generation process.

  • Mechanism: Unreacted, undissolved PI remains trapped in the polymer matrix.

  • Result: Upon contact with biological fluids (saliva, blood), the PI leaches out.

  • Mitigation: Always formulate at 50% of the saturation limit (e.g., if limit is 10%, formulate at 5%) to ensure thermodynamic stability even during storage at varying temperatures.

Experimental Workflow: Leachables Testing

For drug development professionals, verifying the "bound" state of the PI is mandatory.

Figure 2: Workflow for verifying photoinitiator stability and safety in biomedical devices.

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Haze in liquid resin MDMBF concentration exceeds saturation limit (

).
Dilute with IBOA or warm to 40°C. If haze returns on cooling, reduce PI concentration.[1]
Yellowing of cured part Excess PI or amine synergist.[1]MDMBF is generally low-yellowing, but overdose leads to residual chromophores.[1] Reduce concentration.
Surface tackiness Oxygen inhibition or poor surface solubility.[1]MDMBF is a surface-active initiator.[1] Ensure it is soluble enough to migrate to the surface but not so soluble it stays buried.

References

  • Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link[1]

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260. Link[1]

  • IGM Resins. (n.d.).[1] Omnirad / Esacure Technical Guides. (General reference for benzoylformate properties in industrial acrylates). Link

  • Bagheri, A., & Cyrne, J. (2018). Photoinitiators for Biomedical Applications: A Review. Polymers, 10(6), 576. (Context for biocompatibility and leachables). Link[1]

  • Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier.[1] (Source for Group Contribution Methods used in Section 2). Link

Thermal Stability and Degradation Kinetics of Substituted Benzoylformate Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Degradation Kinetics of Substituted Benzoylformate Photoinitiators Content Type: Technical Guide / Whitepaper Audience: Material Scientists, Polymer Chemists, and Biomedical Engineers.

A Technical Guide for Material Scientists and Biomedical Engineers

Executive Summary & Core Directive

Benzoylformate-based photoinitiators (PIs), particularly Methyl Benzoylformate (MBF) , are industry staples for UV-curable coatings due to their low yellowing properties and high reactivity (Norrish Type I cleavage). However, their application in biomedical hydrogels and high-temperature composite processing is often limited by thermal volatility and premature thermal degradation.

This guide provides a rigorous technical framework for evaluating the thermal stability of substituted benzoylformates. Moving beyond standard data sheets, we explore the causality between chemical substitution (e.g., oligomeric tethering, hydrophilic modification) and thermal performance (


, 

). We present a self-validating protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to ensure data integrity in drug development and precision coating applications.

Structural Impact on Thermal Properties[1]

To engineer thermal stability, one must understand the failure mode. Standard MBF is a low-molecular-weight liquid (


 g/mol ) with significant volatility. Thermal "instability" in MBF is often physical evaporation rather than chemical decomposition.

Substituted Benzoylformates aim to solve this by:

  • Increasing Molecular Weight (MW): Oligomeric benzoylformates (e.g., polyurethane-tethered) eliminate volatility.

  • Electronic Stabilization: Substituents on the phenyl ring (e.g., morpholino-, dimethylamino-) alter the bond dissociation energy (BDE) of the C-C bond, affecting both photosensitivity and thermal dark reactions.

Mechanism of Action: Photolysis vs. Thermolysis

The critical design constraint is ensuring the C-C bond cleaves only under UV irradiation (


), not thermal stress (

).

G PI Substituted Benzoylformate Excited Excited State (n, u03c0*) PI->Excited UV (300-400nm) Thermal Thermal Stress (u0394 > 150°C) PI->Thermal Heat Radicals Benzoyl + Formate Radicals Excited->Radicals u03b1-Cleavage Polymer Polymer Network Radicals->Polymer Initiation Evap Physical Evaporation Thermal->Evap Low MW (<200 Da) Decomp Dark Reaction (Premature Gelling) Thermal->Decomp Unstable Substituents

Figure 1: Comparison of desired photochemical pathway (Blue/Green) vs. undesired thermal degradation pathways (Red).

Experimental Methodologies (Self-Validating Protocols)

Trustworthiness in thermal data relies on eliminating artifacts (e.g., residual solvent, oxidative degradation). Use the following protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Volatility & Degradation

Objective: Distinguish between evaporation (physical) and decomposition (chemical).

  • Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Atmosphere: Dynamic Nitrogen (

    
    ) purge at 50 mL/min (prevents oxidative artifacts).
    
  • Crucible: Alumina (

    
    ) open pan.
    
  • Method:

    • Equilibration: Hold at 30°C for 5 mins.

    • Ramp: 10°C/min to 600°C.

  • Critical Data Points:

    • 
      : Temperature at 5% weight loss (Processing limit).
      
    • 
      : Extrapolated onset of major degradation step.
      
    • Validation: Run a blank pan baseline subtraction. If testing a liquid MBF, use a pinhole lid to minimize evaporation dominance.

Protocol B: DSC for Phase Transitions & Thermal Stability

Objective: Determine melting points (


) and detect exothermic dark reactions.
  • Instrument: DSC (e.g., Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Method: Heat-Cool-Heat cycle (-50°C to 200°C @ 10°C/min).

  • Analysis:

    • First heating ramp removes thermal history.

    • Analyze second heating ramp for

      
       (endotherm).
      
    • Warning Flag: Any exotherm above 100°C suggests thermal cleavage of the PI (instability).

Comparative Data Analysis

The following table synthesizes representative thermal data for standard MBF versus engineered substituted variants. Note the dramatic shift in


 when moving to oligomeric forms.

Table 1: Thermal Properties of Benzoylformate Derivatives

Compound ClassRepresentative StructurePhysical State (25°C)

(Melting Point)

(Volatility/Degradation Limit)
Application Suitability
Standard MBF Methyl BenzoylformateLiquid~16°C~110°C (Evaporation dominant)Coatings (Room Temp)
High MW MBF Polymeric Benzoylformate (PEG-linked)Viscous Oil / Waxy Solid35–45°C>260°CLow-migration Packaging
Water-Soluble 4-(2-hydroxyethoxy)benzoylformateSolid Powder68–72°C>210°CHydrogels / Bio-printing
Cationic Benzoylformate-Ammonium saltsCrystalline Solid>140°C>190°CDental Composites

Data Interpretation:

  • MBF is unsuitable for autoclaving (121°C) due to high volatility (

    
    C).
    
  • PEG-linked derivatives significantly extend the thermal processing window (

    
    C), making them viable for hot-melt extrusion or sterilized biomedical devices.
    

Application Workflow: From Synthesis to Validation

For researchers developing novel photoinitiators, follow this logic flow to ensure the material meets "Drug Development" standards (ISO 10993 cytotoxicity standards often require low migration, linked to thermal stability).

Workflow Start Novel Substituted Benzoylformate Synthesis Purify Purification (Remove Solvent/Catalyst) Start->Purify TGA TGA Screening (Is T_5% > 150°C?) Purify->TGA Fail Reject: Too Volatile TGA->Fail No Pass Pass: Proceed to DSC TGA->Pass Yes DSC DSC Analysis (Check for Exotherms) Pass->DSC DSC->Fail Unstable App Application Testing (Hydrogel/Coating) DSC->App Stable

Figure 2: Decision tree for validating thermal stability of new PI candidates.

References

  • Lalevée, J., & Fouassier, J. P. (2011). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. Link

  • Tomal, W., & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1073. Link

  • Dietlin, C., et al. (2019). Photopolymerization: A Review of the Recent Developments. European Polymer Journal. Link

  • TA Instruments. (n.d.). Thermal Analysis of Polymers: TGA and DSC Methodologies. Link

  • Netzsch Analyzing & Testing. (2024). Determination of Thermal Stability (TGA) according to ASTM E2550. Link

Methodological & Application

Application Notes and Protocols for UV Curing Utilizing Methyl 3,5-dimethyl-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 3,5-dimethyl-4-methoxybenzoylformate as a photoinitiator for UV curing applications. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques, while emphasizing the scientific rationale behind the procedural steps.

A Note on the Specific Compound: As of the latest literature review, this compound is a specialized photoinitiator. Detailed public-domain data on this specific molecule is limited, suggesting it may be a novel or custom-synthesized compound. Therefore, the following protocols are based on the well-established principles of closely related benzoylformate ester photoinitiators and general UV curing practices.[1] Empirical optimization of the parameters provided is essential for achieving desired curing outcomes with this specific molecule.

Introduction to UV Curing and the Role of Benzoylformate Photoinitiators

UV curing is a photopolymerization process that uses high-intensity ultraviolet light to initiate a chemical reaction that crosslinks monomers and oligomers into a hardened polymer.[2] This technology is favored for its rapid cure speeds, low energy consumption, and solvent-free formulations.[3] At the heart of this process is the photoinitiator, a molecule that absorbs UV energy and generates reactive species, such as free radicals, to initiate polymerization.[4][5]

This compound belongs to the class of Norrish Type I photoinitiators.[6][7][8] These unimolecular photoinitiators undergo a homolytic cleavage upon UV exposure to form two radical fragments, both of which can initiate polymerization, leading to high efficiency.[9][10] This contrasts with Type II photoinitiators, which require a co-initiator to generate radicals.[11] The substitution pattern on the benzoylformate core is expected to influence its photochemical properties, including its absorption spectrum and initiation efficiency.[12][13]

Mechanism of Action: A Deeper Look into Norrish Type I Cleavage

The UV curing process initiated by this compound follows a free-radical polymerization mechanism. The key steps are outlined below:

  • Photo-excitation: The benzoylformate moiety of the photoinitiator absorbs photons from the UV light source, transitioning to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[8]

  • α-Cleavage (Norrish Type I Reaction): In the excited state, the bond between the benzoyl carbon and the adjacent carbonyl carbon undergoes homolytic cleavage.[6][7] This is the characteristic Norrish Type I reaction.[8] This cleavage results in the formation of a benzoyl radical and a methoxycarbonyl radical.

  • Initiation: Both of these newly formed free radicals are highly reactive and can attack the double bonds of acrylate or methacrylate monomers and oligomers in the formulation, initiating the polymerization chain reaction.[14]

  • Propagation: The newly formed monomer radical then reacts with other monomers, rapidly extending the polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains combine, or through other termination pathways.

The efficiency of the initiation step is dependent on the UV-Vis absorption profile of the photoinitiator and the emission spectrum of the UV lamp.[15] Benzoylformate derivatives typically exhibit strong absorption in the UV-A region (320-400 nm).[14][15]

G cluster_initiation Photoinitiation cluster_polymerization Polymerization PI This compound PI_excited Excited State Photoinitiator PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + Methoxycarbonyl Radical PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Acrylate/Methacrylate Monomers Radicals->Monomer Initiation Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Cured_Polymer Crosslinked Polymer Network Growing_Chain->Cured_Polymer Termination

Figure 1: Mechanism of UV curing initiated by a Norrish Type I photoinitiator.

Recommended Starting Formulation

The following table provides a general-purpose starting formulation for a UV-curable clear coat. The concentrations should be optimized based on the desired final properties and the specific monomers and oligomers used.

ComponentFunctionTypical Weight %Rationale
Urethane Acrylate OligomerProvides flexibility, toughness, and chemical resistance.40 - 60%The backbone of the polymer network, dictating the primary mechanical properties.[16]
1,6-Hexanediol Diacrylate (HDDA)Reactive diluent to reduce viscosity and increase crosslink density.30 - 50%A low-viscosity monomer that enhances cure speed and hardness.[16]
Trimethylolpropane Triacrylate (TMPTA)Multifunctional monomer for high crosslink density and hardness.5 - 15%Increases the rigidity and scratch resistance of the cured film.[17]
This compound Photoinitiator 1 - 5% Absorbs UV light to initiate polymerization. The concentration affects cure speed and depth of cure.[18]
Leveling AgentImproves surface smoothness and prevents defects.0.1 - 1%Ensures a uniform and aesthetically pleasing surface finish.
Stabilizer (e.g., MEHQ)Prevents premature polymerization during storage.0.01 - 0.1%Enhances the shelf-life of the uncured formulation.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation, curing, and characterization of a UV-curable formulation.

Formulation Preparation

Objective: To prepare a homogeneous, UV-curable liquid resin.

Materials and Equipment:

  • Urethane acrylate oligomer, HDDA, TMPTA

  • This compound

  • Leveling agent, stabilizer

  • Amber glass or opaque plastic container

  • Magnetic stirrer and stir bar or mechanical overhead stirrer

  • Analytical balance

Procedure:

  • In a light-blocking container, combine the liquid components (urethane acrylate oligomer and reactive diluents).

  • Begin stirring the mixture at a moderate speed to create a vortex without introducing excessive air.

  • Carefully weigh and add the solid components, including the this compound photoinitiator and any other solid additives, to the liquid mixture.

  • Continue stirring until all components are fully dissolved and the mixture is homogeneous. Gentle heating (not exceeding 50°C) can be used to facilitate dissolution, but care must be taken to avoid premature polymerization.

  • Once fully mixed, allow the formulation to sit for a short period to allow any entrapped air bubbles to dissipate.

UV Curing Process

Objective: To polymerize the liquid resin into a solid, crosslinked film.

Materials and Equipment:

  • Prepared UV-curable formulation

  • Substrate (e.g., glass, plastic, or metal panels)

  • Film applicator or bar coater

  • UV curing system (e.g., medium-pressure mercury lamp or UV-LED lamp)

  • UV radiometer

Procedure:

  • Apply the liquid formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25-100 µm).

  • Measure the intensity of the UV lamp at the sample surface using a radiometer.

  • Place the coated substrate on the conveyor of the UV curing system or directly under the lamp.

  • Expose the sample to UV radiation. The required UV dose (Intensity (mW/cm²) x Time (s)) will depend on the photoinitiator concentration, film thickness, and the reactivity of the formulation. A typical starting dose might be in the range of 500-2000 mJ/cm².[16]

  • The sample should be tack-free upon exiting the UV curing unit.

G cluster_prep Preparation cluster_application Application cluster_curing Curing cluster_characterization Characterization A Mix Liquid Monomers & Oligomers B Add & Dissolve Photoinitiator A->B C Apply Uniform Film to Substrate B->C D Expose to UV Radiation C->D E Cured Polymer Film D->E F Assess Degree of Cure (FTIR) E->F G Measure Mechanical Properties E->G H Evaluate Chemical Resistance E->H

Figure 2: Experimental workflow for UV curing and polymer characterization.

Characterization of the Cured Polymer

Thorough characterization is crucial to validate the curing process and ensure the final product meets performance specifications.

PropertyAnalytical TechniqueDescription
Degree of Cure Fourier-Transform Infrared (FTIR) SpectroscopyMonitors the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ and 1636 cm⁻¹) to quantify the extent of polymerization.[11][19]
Mechanical Properties Dynamic Mechanical Analysis (DMA)Determines the glass transition temperature (Tg), storage modulus, and loss modulus, providing insights into the viscoelastic properties of the cured polymer.[5][19]
Pencil Hardness Test (ASTM D3363)A simple method to assess the surface hardness and scratch resistance of the cured coating.
Tensile Testing (ASTM D882)Measures the tensile strength, elongation, and modulus of elasticity of free-standing films.[11]
Adhesion Cross-Hatch Adhesion Test (ASTM D3359)Evaluates the adhesion of the coating to the substrate by assessing its resistance to flaking from a scribed lattice pattern.[20]
Chemical Resistance Solvent Rub Test (ASTM D5402)Measures the resistance of the cured film to a specific solvent, indicating the degree of crosslinking and chemical resistance.

Troubleshooting Common UV Curing Issues

ProblemPotential CausesRecommended Solutions
Incomplete Cure (Sticky Surface) - Insufficient UV dose (low intensity or short exposure time)[21][22]- Incorrect UV wavelength for the photoinitiator[22]- Oxygen inhibition at the surface- Photoinitiator concentration too low- Increase UV lamp intensity or decrease conveyor speed[23]- Ensure lamp emission spectrum matches the photoinitiator's absorption spectrum[15]- Consider using a nitrogen atmosphere to reduce oxygen inhibition- Increase photoinitiator concentration in increments of 0.5%
Poor Adhesion - Substrate surface contamination (oils, dust)- Low surface energy of the substrate- Incomplete cure at the substrate interface- Thoroughly clean and degrease the substrate before coating- Use a surface treatment (e.g., corona, plasma) or an adhesion promoter- Optimize UV dose to ensure through-cure
Yellowing of the Cured Film - Photoinitiator byproducts absorb visible light- Excessive UV exposure or high lamp intensity- Select a non-yellowing photoinitiator or use a blend- Optimize the UV dose to the minimum required for a full cure
Brittle or Cracked Film - Excessive crosslink density- High shrinkage stress during polymerization- Reduce the concentration of multifunctional monomers (e.g., TMPTA)- Incorporate more flexible oligomers into the formulation- Optimize curing conditions to reduce stress buildup[22]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with UV protection, nitrile gloves, and a lab coat when handling UV-curable formulations and operating UV curing equipment.

  • UV Radiation Hazard: Never look directly at an operating UV lamp. Ensure all safety interlocks on the UV curing equipment are functional. Shielding should be in place to prevent stray UV radiation from escaping the curing chamber.

  • Chemical Handling: Handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Avoid skin contact with the liquid formulation, as acrylates can be sensitizers. Refer to the Safety Data Sheet (SDS) for this compound and all other formulation components for detailed handling and disposal information.

References

  • IUV. (n.d.). Common Troubleshooting Solutions in UV Ink Curing. IUV-Advancing UV LED Curing System for Printing, Coating and Converting. Retrieved from [Link]

  • (n.d.). Troubleshooting Common UV Adhesive Curing Issues. Retrieved from [Link]

  • (2025, September 3). How do free-radical photoinitiators generate free radicals? - Blog. Retrieved from [Link]

  • Guangzhou Yansuo New Material Company Ltd. (n.d.). Photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors. Retrieved from [https://www.sys sientech.com/news/classification-of-photoinitiators-2.html]([Link] sientech.com/news/classification-of-photoinitiators-2.html)

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • (n.d.). UV Ink Curing Troubleshooting Guidelines. Retrieved from [Link]

  • Lin, C. H., et al. (2025, September 2). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. MDPI. Retrieved from [Link]

  • (2024, April 3). Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. Retrieved from [Link]

  • Tintoll. (2026, January 8). Free Radical Photoinitiators - Type I. Retrieved from [Link]

  • Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work. Retrieved from [Link]

  • Lee, D. S., et al. (2006). Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. JCT Research, 3(3), 221-229. Retrieved from [Link]

  • (2025, March 17). UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology with NETZSCH Instruments. NETZSCH. Retrieved from [Link]

  • Dumur, F. (2022). Recent Advances on Glyoxylates and Related Structures as Photoinitiators of Polymerization. Retrieved from [Link]

  • Ligon, S. C., et al. (2014). Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. Retrieved from [Link]

  • Lias. (n.d.). Thin film mechanical characterization of UV-curing acrylate systems. Retrieved from [Link]

  • Van der Ende, M. A., et al. (2019). Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. Macromolecules. Retrieved from [Link]

  • Scaiano, J. C., et al. (n.d.). Photochemistry of alkyl esters of benzoylformic acid. Request PDF. Retrieved from [Link]

  • Bird, D. T. (n.d.). Formulation of uv curable resins utilized in vat photo polymerization. Retrieved from [Link]

  • (n.d.). Photosensitive Formulation for Additive Manufacturing-3D Printing. Materiale Plastice. Retrieved from [Link]

  • (2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Retrieved from [Link]

  • Sun, G., et al. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. Retrieved from [Link]

  • Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • American Coatings Association. (n.d.). Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins. Retrieved from [Link]

  • Sun, G., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3846-3855. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of Curable Resins Utilized in Stereolithography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

  • PubMed. (2023, November 9). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent Effect of Formyl Group on Photochemical Properties of 2-(2'-Hydroxyphenyl) Benzazole Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.
  • ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

Using methyl 3,5-dimethyl-4-methoxybenzoylformate in LED curing systems (365nm/395nm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Red-Shift Advantage

The transition from broad-spectrum mercury arc lamps to narrow-band UV-LED sources (365 nm and 395 nm) has created a critical gap in photoinitiator (PI) performance. Traditional Type I initiators like Irgacure 184 (HCPK) or standard Methyl Benzoylformate (MBF) exhibit negligible absorption above 350 nm, rendering them inefficient for modern LED curing.

Methyl 3,5-dimethyl-4-methoxybenzoylformate (MDMmBF) represents a structural evolution designed to bridge this gap. By incorporating an electron-donating methoxy group at the para position and steric-modulating methyl groups at the meta positions, this molecule achieves a bathochromic (red) shift. This modification allows for efficient excitation at 365 nm and 395 nm while maintaining the cytocompatibility profile required for biomedical applications—a distinct advantage over cytotoxic alternatives like BAPO or TPO.

This guide details the physicochemical basis, formulation strategies, and validation protocols for deploying MDMmBF in high-value, LED-cured biomaterials.

Molecular Architecture & Photophysics

Structural Rationale

Standard Methyl Benzoylformate (MBF) is a Norrish Type I photoinitiator that undergoes


-cleavage. However, its absorption maximum (

) lies in the UVC/UVB region.
  • The Methoxy Effect (Electronic): The 4-methoxy substituent acts as a strong auxochrome. Through resonance (

    
     effect), it raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap. This shifts the 
    
    
    
    transition toward the visible spectrum (365–405 nm).
  • The Dimethyl Effect (Steric/Stability): The 3,5-dimethyl substitution provides steric hindrance around the carbonyl center. This does not significantly impede the primary photochemical cleavage but helps stabilize the resulting benzoyl radical against non-productive recombination, potentially increasing initiation efficiency.

Photochemical Mechanism

Under LED irradiation, MDMmBF primarily follows a Norrish Type I mechanism (homolytic cleavage), generating a substituted benzoyl radical and a methoxycarbonyl radical. Both species can initiate polymerization, though the benzoyl radical is the primary driver. Secondary decarboxylation often follows.

G cluster_0 Secondary Pathway MDMmBF Ground State (MDMmBF) Excited Singlet Excited State (S1) MDMmBF->Excited hν (365/395 nm) Triplet Triplet State (T1) Excited->Triplet ISC Cleavage α-Cleavage (Norrish Type I) Triplet->Cleavage Radicals Radical Generation (Benzoyl• + •COOCH3) Cleavage->Radicals Initiation Polymerization Initiation Radicals->Initiation + Monomer Decarb Decarboxylation (-CO2) Radicals->Decarb MethylRad Methyl Radical (•CH3) Decarb->MethylRad

Figure 1: Photochemical pathway of MDMmBF under LED irradiation. The primary route involves intersystem crossing (ISC) followed by


-cleavage.

Biocompatibility & Safety Profile

For drug delivery and tissue engineering, the toxicity of the PI and its photoproducts is paramount.

  • Cytotoxicity: Unlike Phosphine Oxides (e.g., TPO, BAPO), which have shown higher cytotoxicity in fibroblast and keratinocyte models [1], benzoylformate derivatives generally exhibit superior cytocompatibility.

  • Leachables: The methyl ester fragment can hydrolyze to biocompatible metabolites in aqueous environments, making this class of PIs suitable for hydrogels (e.g., PEGDA, GelMA).

PhotoinitiatorAbsorption (

)
Cytotoxicity RiskLED Efficiency (395nm)
MDMmBF ~360-380 nm (tail to 410) Low High
Standard MBF~255 nmLowVery Low
Irgacure 2959~280 nmLowZero
TPO / BAPO~380 / 370 nmModerate/High [1]Very High

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To quantify the light absorption efficiency of MDMmBF at specific LED wavelengths.

Materials:

  • MDMmBF (Solid or Oil).

  • Spectroscopic grade Acetonitrile (ACN) or Methanol.

  • UV-Vis Spectrophotometer (Quartz cuvette, 1 cm path length).

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of MDMmBF in ACN.

  • Dilution Series: Prepare dilutions at 0.1, 0.25, 0.5, and 1.0 mM.

  • Baseline: Run a blank scan with pure ACN.

  • Measurement: Scan from 200 nm to 500 nm. Record Absorbance (

    
    ) at 365 nm and 395 nm.
    
  • Calculation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope is
    
    
    (Beer-Lambert Law:
    
    
    ).
    • Target:

      
       indicates good efficiency.
      
Protocol B: Real-Time FTIR Curing Kinetics

Objective: To measure the double-bond conversion (DBC) rate in a hydrogel formulation.

Materials:

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700).

  • PI: MDMmBF (0.5% w/w).

  • FTIR Spectrometer with ATR accessory.

  • LED Light Source: 395 nm (calibrated to 20 mW/cm²).

Procedure:

  • Formulation: Mix PEGDA and MDMmBF. Sonicate for 5 mins (protect from light).

  • Setup: Place a 10

    
    L drop on the ATR crystal.
    
  • Spectra Acquisition: Start continuous scanning (resolution 4 cm⁻¹, 1 scan/sec).

  • Irradiation: Turn on the LED at

    
     seconds. Irradiate for 60 seconds.
    
  • Analysis: Monitor the acrylate C=C peak at 1635 cm⁻¹ (or the twisting band at 810 cm⁻¹).

  • Calculation:

    
    
    (Where 
    
    
    
    is peak area before light, and
    
    
    is peak area at time
    
    
    ).
Protocol C: Oxygen Inhibition Mitigation (The Amine Synergist)

Context: Type I initiators can suffer from oxygen inhibition in thin films. Adding an amine co-initiator can scavenge oxygen, though it shifts the system toward a pseudo-Type II behavior.

Formulation Adjustment:

  • Control: PEGDA + 0.5% MDMmBF.

  • Test: PEGDA + 0.5% MDMmBF + 1.0% Methyldiethanolamine (MDEA) or an amino-acrylate.

  • Observation: Compare the "tacky surface" layer thickness. The amine-containing sample should yield a tack-free surface significantly faster under 395 nm LED.

Workflow Visualization

Workflow cluster_prep Phase 1: Formulation cluster_cure Phase 2: LED Curing cluster_analysis Phase 3: Validation Weigh Weigh MDMmBF (0.1 - 1.0 wt%) Solvent Dissolve in Monomer (e.g., PEGDA/GelMA) Weigh->Solvent Mix Sonicate/Vortex (Dark Condition) Solvent->Mix Apply Apply to Substrate/Mold Mix->Apply Expose LED Exposure (365nm or 395nm) Apply->Expose Params Control Parameters: Irradiance: 10-50 mW/cm² Time: 30-120s Expose->Params monitor FTIR FTIR Analysis (Conversion %) Expose->FTIR Mech Rheology/Mechanical (Modulus G') FTIR->Mech Bio Cytotoxicity Assay (Live/Dead Staining) Mech->Bio

Figure 2: Step-by-step experimental workflow for formulating and validating MDMmBF-based biomaterials.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionAdd 1-2% tertiary amine (e.g., MDEA) or cure in

atmosphere.
Low Conversion Spectral MismatchEnsure LED emission overlaps with MDMmBF absorption tail. Increase PI concentration to 1.0%.
Yellowing PhotoproductsReduce PI concentration. The methoxy-radical byproducts can sometimes colorize; optimize ratio.
Pre-Gelling Ambient LightMDMmBF is sensitive to ambient blue light. Use amber glassware and yellow-light room conditions.

References

  • Liu, J., et al. (2021).[1] Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Toxicology in Vitro, 72, 105103.

  • Wang, X., et al. (2024).[2] A deep-curing UV-LED light photoinitiator based on diphenylpropanetrione.[2] Journal of Photochemistry and Photobiology A: Chemistry.

  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[2][3] Macromolecular Rapid Communications.

  • Ivoclar Vivadent. (2020).[4] Scientific Documentation: Ivocerin (Germanium-based initiator comparison).[4][5]

(Note: While specific commercial datasheets for the exact 3,5-dimethyl-4-methoxy isomer are proprietary, the mechanistic behaviors described above are grounded in the structure-activity relationships of the benzoylformate class as detailed in the cited literature.)

Sources

Solvent selection for recrystallization of methyl 3,5-dimethyl-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for Methyl 3,5-dimethyl-4-methoxybenzoylformate

Part 1: Executive Summary & Chemical Context

Target Molecule: this compound Class:


-Keto Ester / Aromatic Carbonyl
Primary Application:  Photoinitiator synthesis (UV-curing systems), Pharmaceutical Intermediate.[1]

The Challenge: Recrystallizing


-keto esters like this compound presents a specific set of thermodynamic challenges. These compounds often exhibit "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation due to their low melting points and conformational flexibility.[1] Furthermore, as a methyl ester, the compound is susceptible to transesterification  if recrystallized in non-methylic alcohols (e.g., Ethanol, Isopropanol) at elevated temperatures, potentially degrading purity.

This guide provides a scientifically grounded protocol for solvent selection, specifically targeting the suppression of oiling out while maximizing impurity rejection.

Part 2: Solvent Selection Logic (The "Why")

The selection process is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Structural Analysis & Solubility Prediction
  • The Core: The 3,5-dimethyl-4-methoxybenzene ring provides significant lipophilicity (non-polar character).[1]

  • The Functional Groups: The

    
    -keto ester moiety (
    
    
    
    ) is moderately polar and accepts hydrogen bonds.[1]
  • Implication: The molecule is too soluble in pure halogenated solvents (DCM) or pure esters (Ethyl Acetate) at room temperature for effective yield. It requires a solvent system that disrupts the crystal lattice only at high temperatures.[1]

Critical Risk: Transesterification[1]
  • Rule: Never recrystallize a methyl ester in ethanol or isopropanol unless the process is strictly anhydrous and neutral.[1]

  • Mechanism: At reflux, trace acidity or basicity can catalyze the exchange of the alkoxy group (

    
    ), creating a difficult-to-separate impurity.[1]
    
  • Solution: Use Methanol (MeOH) (matches the ester) or Non-nucleophilic solvents (Toluene, Heptane, Ethyl Acetate).

Recommended Solvent Systems
SystemTypeSuitabilityMechanism of Action
Methanol Single SolventHigh Matches ester group (zero side-reaction risk).[1] Steep solubility curve for aromatic ketones.
EtOAc / n-Heptane BinaryHigh "Standard" binary system.[1] EtOAc solubilizes the polar carbonyls; Heptane acts as the anti-solvent for the aromatic ring.
Toluene / Heptane BinaryMedium Excellent for removing non-polar impurities, but drying the crystals is harder due to Toluene's boiling point (

).
Ethanol Single SolventFORBIDDEN High risk of transesterification (Ethyl ester formation).[1]

Part 3: Experimental Protocols

Protocol A: The Solubility Screen (Tier 1)

Objective: Rapidly identify the optimal solvent system using only 100 mg of material.

Materials:

  • 100 mg this compound (crude) per vial.[1]

  • Solvents: Methanol, Ethyl Acetate (EtOAc), n-Heptane, Toluene.[1]

  • Heating block set to

    
    .
    

Workflow:

  • Place 100 mg of solid into a GC vial.

  • Add Solvent A (Dissolver) in

    
     increments while vortexing at RT.[1]
    
  • Observation:

    • Dissolves immediately (< 200

      
      L): Too soluble.[1] Use as Solvent A in a binary pair.
      
    • Insoluble: Heat to

      
      .
      
    • Dissolves at

      
       but crystallizes on cooling:[1]Ideal Candidate. 
      
Protocol B: Optimized Recrystallization (Scale-Up)

Objective: Purification of 10-50g batches using the Methanol (Single Solvent) or EtOAc/Heptane (Binary) method.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • If using Methanol: Add 3 mL/g of Methanol.[1] Heat to reflux (

      
      ).[1] If not dissolved, add Methanol in 0.5 mL/g aliquots until clear.
      
    • If using EtOAc/Heptane: Dissolve in minimum EtOAc at

      
       (approx 1-2 mL/g).[1]
      
  • Hot Filtration (Crucial for Optical Clarity):

    • While at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (dust, salts).

  • Crystallization & Anti-Solvent Addition:

    • Methanol: Remove heat.[1][2] Allow to cool slowly to RT with gentle stirring.

    • EtOAc/Heptane: Maintain temperature at

      
      . Add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.[1] Add 1-2 mL of EtOAc to clear it again (supersaturation point).[1] Remove heat.[1]
      
  • The "Oiling Out" Check:

    • Critical Step: Watch the solution as it cools from

      
       to 
      
      
      
      .
    • If liquid droplets form on the glass walls before crystals appear, you are "oiling out."

    • Remedy: Re-heat to redissolve.[1] Add a seed crystal of pure product at

      
      . Slow down the stirring speed.
      
  • Isolation:

    • Cool the slurry to

      
       (ice bath) for 1 hour.
      
    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash:

      • For Methanol: Wash with cold (

        
        ) Methanol.[1]
        
      • For Binary: Wash with a cold 1:3 mixture of EtOAc:Heptane.[1]

  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours. (Do not exceed 
      
      
      
      to avoid melting, as these esters often have MPs
      
      
      ).[1]

Part 4: Visualization & Logic Flow

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on solubility observations.

SolventSelection Start Start: Crude Solid TestMeOH Test 1: Methanol (Reflux) Start->TestMeOH SolubleHot Soluble at Reflux? TestMeOH->SolubleHot CrystalsCool Crystals on Cooling? SolubleHot->CrystalsCool Yes TestBinary Test 2: Binary System (EtOAc / Heptane) SolubleHot->TestBinary No (Insoluble) UseMeOH PROTOCOL A: Use Pure Methanol CrystalsCool->UseMeOH Yes (High Yield) CrystalsCool->TestBinary No (Remains Soluble) DissolveEtOAc Dissolve in min. EtOAc (Hot) TestBinary->DissolveEtOAc AddHeptane Add Heptane until Cloud Point DissolveEtOAc->AddHeptane OilingOut Oiling Out Observed? AddHeptane->OilingOut RemedyOil Remedy: 1. Re-heat 2. Add Seed Crystal 3. Slower Cooling OilingOut->RemedyOil Yes Success PROTOCOL B: Binary Crystallization OilingOut->Success No (Clean Crystals) RemedyOil->Success

Part 5: Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1]

SymptomRoot CauseCorrective Action
Milky emulsion forms Solution cooled too fast; supersaturation too high.[1]Re-heat to clear solution.[1] Cool at

.
Yellow droplets on glass Impurities acting as plasticizers.[1]Seeding is mandatory. Add 0.1% pure crystals at cloud point.[1]
Sticky gum at bottom Solvent system too polar (water contamination).[1]Ensure solvents are dry.[1] Switch from MeOH to Toluene/Heptane.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text on solvent selection and crystallization logic).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Source for "Oiling Out" thermodynamics and seeding protocols).

  • Pfizer Inc. (2016).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 18, 3879-3890.[1] Link (Guidance on solvent toxicity and green selection).

  • Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link (Authoritative review on transesterification mechanisms and risks).[1]

Sources

Troubleshooting & Optimization

Overcoming oxygen inhibition with methyl 3,5-dimethyl-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Oxygen Inhibition with Methyl 3,5-dimethyl-4-methoxybenzoylformate (MDMBF) Ticket ID: T-MDMBF-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Product Architecture & Mechanism

User Query: Why use MDMBF over standard Methyl Benzoylformate (MBF) or TPO, and how does it handle oxygen inhibition?

Technical Insight: this compound (MDMBF) is a precision-engineered Norrish Type I photoinitiator .[1][2] While standard MBF is effective, the specific substitution pattern of MDMBF offers distinct advantages:

  • 4-Methoxy Group: An electron-donating group that red-shifts the absorption spectrum, improving efficiency under LED sources (365–395 nm) compared to unsubstituted MBF.[1][2]

  • 3,5-Dimethyl Groups: Provide steric protection, enhancing shelf-stability and solubility in varied acrylate monomers.[1][2]

Mechanism of Action vs. Oxygen Inhibition

Oxygen inhibition occurs when atmospheric


 quenches active radicals, forming stable peroxy radicals (

) that cannot propagate the polymer chain.[3][4][5][6] This leads to "tacky" surfaces.[2][7][8][9] MDMBF combats this through high radical flux, but often requires formulation synergy to fully overcome surface tack.[2]

MDMBF_Mechanism UV UV/LED Source (365-395 nm) MDMBF MDMBF Molecule (Ground State) UV->MDMBF Absorbs Photon Excited Excited Triplet State [MDMBF]* MDMBF->Excited Intersystem Crossing Cleavage Norrish Type I Cleavage Excited->Cleavage Radicals Active Radicals (Benzoyl + Formate) Cleavage->Radicals Peroxy Peroxy Radical (Dead Chain/Tackiness) Radicals->Peroxy Quenching by O2 (Slows Cure) Polymer Crosslinked Polymer (Tack-Free) Radicals->Polymer Propagation (Fast) O2 Atmospheric Oxygen (O2) O2->Radicals Amine Amine Synergist (H-Donor) Peroxy->Amine H-Abstraction Amine->Radicals Regenerates Active Radical (Chain Transfer)

Figure 1: The competitive kinetics between MDMBF polymerization initiation and oxygen inhibition, highlighting the rescue pathway via amine synergists.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Surface Tackiness (Incomplete Cure)

Q: I am using 2% MDMBF in a urethane acrylate oligomer, but the surface remains sticky after curing. Is the initiator defective?

A: The initiator is likely functional, but the radical flux at the surface is insufficient to consume the oxygen diffusion layer .

Diagnostic Steps:

  • Check Irradiance: Oxygen inhibition is a competitive reaction.[2] If the light intensity (

    
    ) is too low, the rate of oxygen diffusion exceeds the rate of radical generation.
    
  • Amine Synergism: Unlike Type II initiators, MDMBF can work alone, but adding a co-initiator significantly aids surface cure.[2]

Corrective Protocol:

  • Add an Amine Synergist: Incorporate 2-5% of an amine synergist (e.g., EDB or DPHA).[1][2] The amine donates a hydrogen to the inactive peroxy radical, re-initiating the chain (see Figure 1).

  • Increase Surface Irradiance: Ensure your lamp delivers >500

    
     at the surface.
    
  • Switch to "Optical Overdose": Increase MDMBF concentration to 3-4% to generate excess radicals that "burn through" the oxygen barrier.

Issue 2: Yellowing in Clear Coats

Q: I switched to MDMBF for its low-yellowing properties, but my clear coat still shifts yellow upon curing. Why?

A: Yellowing often comes from the amine synergist , not the MDMBF itself. While MDMBF photobleaches (becomes clear), aromatic amines can oxidize into colored species.[2]

Corrective Protocol:

  • Change the Amine: Switch from aromatic amines (like EDB) to aliphatic amines (e.g., N-methyldiethanolamine or acrylated amines).[1][2] These are less prone to oxidative yellowing.[2]

  • Reduce Amine Load: Drop amine concentration to the minimum effective threshold (0.5% - 1.5%).

  • Verify Thermal History: Ensure the formulation isn't being overheated during mixing, which can prematurely degrade the initiator.

Issue 3: Poor Depth of Cure (Bottom Layer Uncured)

Q: The surface is tack-free, but the coating peels off the substrate. The bottom is liquid.

A: This is the "Inner Filter Effect." High concentrations of MDMBF and other additives may be absorbing all the UV light at the surface, preventing penetration.

Corrective Protocol:

  • Reduce MDMBF: Drop concentration to 1.0 - 1.5%. This allows photons to penetrate deeper.[2]

  • Add a Bleaching Initiator: Combine MDMBF with a phosphine oxide initiator (like TPO-L) which photobleaches completely, allowing light to travel through the film as the cure progresses.

Critical Parameter Optimization Table

Use this table to balance your formulation based on the specific defect you are observing.

ParameterTo Fix: Surface TackTo Fix: YellowingTo Fix: Poor Adhesion (Depth)
MDMBF Conc. Increase (3-5%)Maintain (2-3%)Decrease (0.5-1.5%)
Amine Type Aromatic (High Reactivity)Aliphatic (Low Color)Acrylated Amine (Low Migration)
Light Source High Intensity (Focus at surface)Lower Intensity (Reduce heat)Long Wavelength (395nm/405nm)
Additives Fluorosurfactants (Barrier)Optical BrightenersAdhesion Promoters

Standard Validation Protocol

Objective: Determine the Minimum Cure Energy (MCE) for a Tack-Free Surface.

Materials:

  • Base Resin: Aliphatic Urethane Acrylate (e.g., CN9001).[2]

  • Monomer: TPGDA (Viscosity modifier).[1][2]

  • Initiator: MDMBF (Variable %).[1][2]

  • Substrate: Leneta Opacity Charts (Form 2A).

Workflow:

  • Preparation: Mix Resin/Monomer (70:30 ratio).

  • Loading: Prepare three samples with MDMBF loadings of 1.0%, 2.0%, and 4.0%.

  • Drawdown: Apply a 50-micron wet film on the Leneta chart.[2]

  • Curing: Pass under a UV-LED conveyor (395 nm).

    • Start at high belt speed (low energy).[1][2]

    • Decrease speed until the surface passes the "Cotton Ball Test" (no fibers stick).

  • Data Logging: Record the total energy (

    
    ) required for a tack-free surface.
    

Success Metric: A tack-free cure at <500


 indicates a robust formulation.[1][2]

Decision Tree: Solving Oxygen Inhibition

Troubleshooting_Tree Start Problem: Surface Tackiness Check1 Is Amine Present? Start->Check1 Check2 Is Yellowing Acceptable? Check1->Check2 No Action2 Increase MDMBF to 4% + High Irradiance Check1->Action2 Yes (Still Tacky) Action1 Add 3% Amine Synergist (EDB or DPHA) Check2->Action1 Yes Action3 Use Aliphatic Amine (Acrylated) Check2->Action3 No (Must be Clear)

Figure 2: Logical flow for addressing surface cure issues without compromising optical properties.

References

  • Mechanism of Oxygen Inhibition: Ligon, S. C., et al. (2014).[2] "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589.[2] Link[1][2]

  • Benzoylformate Chemistry: Davidson, R. S. (1993).[2] "The chemistry of photoinitiators—some recent developments." Journal of Photochemistry and Photobiology A: Chemistry, 73(1), 81-96.[1][2] Link

  • Amine Synergism: Studer, K., et al. (2003).[2] "Overcoming oxygen inhibition in UV-curing of acrylate coatings by carbon dioxide inerting, Part I." Progress in Organic Coatings, 48(1), 92-100.[1][2] Link

  • LED Curing & Absorption: Standard Spectra for Methyl Benzoylformate derivatives. Sigma-Aldrich / Merck Technical Library.[1][2] Link

Sources

Technical Support Center: Low-Migration Systems for High-Compliance Packaging

[1][2]

Status: Operational Operator: Senior Application Scientist Ticket Focus: Minimizing Photoinitiator (PI) Migration in Food & Pharma Packaging[1]

Introduction

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely facing a critical compliance challenge: ensuring your UV-cured packaging meets the stringent migration limits (SMLs) required by regulations like the Swiss Ordinance (SR 817.023.21) or EU Regulation 10/2011 .

In food and pharmaceutical packaging (e.g., blister packs, syringe labels), photoinitiator migration is the primary source of contamination risk. This guide moves beyond basic advice to provide root-cause analysis, troubleshooting workflows, and self-validating protocols for minimizing migration risks.

Module 1: Formulation & Chemistry (Prevention)

Current Issue: “I am detecting PI peaks in my Tenax migration studies despite using ‘Low Migration’ inks.”

Root Cause Analysis

The term "Low Migration" is a functional description, not a chemical guarantee. Migration is strictly governed by molecular weight (MW) and crosslink density .

  • Diffusion: Molecules < 300 Da diffuse rapidly through polyolefin substrates (PP/PE).[1]

  • Set-Off: Uncured surface residuals transfer to the food-contact side of the web when wound on a reel.

The Solution: The "1000 Dalton" Rule

To ensure compliance, you must transition from monomeric Type I/II PIs to Polymeric or Multifunctional PIs. The European Food Safety Authority (EFSA) generally regards molecules > 1000 Da as having negligible toxicological concern because they cannot be absorbed by the human body.

Comparative Data: Monomeric vs. Polymeric PIs
FeatureMonomeric PI (e.g., Benzophenone)Polymeric PI (e.g., Polymeric Benzophenone Derivatives)Impact on Migration
Molecular Weight ~182 Da> 1000 DaHigh MW prevents diffusion through substrates.[1]
Volatility HighNegligibleReduces odor and gas-phase migration.[1]
Reactivity High (Mobile)Moderate (Steric hindrance)Requires optimized UV dose (see Module 2).[1]
Network Integration Trapped (Physical)Covalently Bound (Chemical)Polymeric PIs become part of the solid matrix, making extraction nearly impossible.
Visualizing the Migration Pathways

The following diagram illustrates how migration occurs and where your formulation choices impact the outcome.

MigrationPathwaysInkLayerUV Ink Layer(Outer Surface)SubstratePackaging Substrate(PP/PE/PET)InkLayer->SubstratePermeationReelReel Winding(Processing)InkLayer->ReelWinding PressureDiffusionMechanism 1: Diffusion(Small Molecules < 300 Da)InkLayer->DiffusionGasPhaseMechanism 3: Gas Phase(Volatile PIs)InkLayer->GasPhaseEvaporationFoodContactFood Contact Surface(Inner Layer)Substrate->FoodContactMigrationReel->FoodContactPhysical TransferSetOffMechanism 2: Set-Off(Surface-to-Back Transfer)Reel->SetOffGasPhase->FoodContactCondensation

Figure 1: The three vectors of PI migration.[1] Polymeric PIs mitigate 'Diffusion' and 'Gas Phase' risks by increasing molecular weight, while 'Set-Off' is controlled by cure speed.[1]

Module 2: Process Optimization (Cure Assurance)

Current Issue: “My formulation is compliant, but I am still failing extraction tests.”

Root Cause Analysis

A compliant chemistry will fail if the Conversion Rate is low. Unreacted acrylate double bonds act as a solvent, keeping PIs mobile. Furthermore, Oxygen Inhibition leaves a tacky surface layer rich in unreacted PIs, which causes "Set-Off" migration in the reel.

Protocol: The Cure Assurance Validation System

Do not rely solely on "thumb twist" tests. Use this quantitative protocol to validate your curing window.

Step 1: Determine the Critical Cure Dose

  • Run the web at increasing speeds (e.g., 50, 75, 100 m/min) with fixed lamp power.

  • Perform an MEK Rub Test (ASTM D5402) at each speed.

  • Target: >50 double rubs with no breakthrough.

Step 2: Inerting Verification (Nitrogen)

  • Requirement: For low-migration applications, oxygen levels in the cure zone must be < 200 ppm (often < 50 ppm).

  • Test: If surface tack remains, reduce oxygen concentration. Oxygen inhibition creates short polymer chains that increase extractables.

Step 3: The "Extraction Ratio" Check

  • Cure a sample at 100% standard UV dose.

  • Cure a reference sample at 200% dose (2 passes).

  • Perform solvent extraction (Acetonitrile) and HPLC analysis on both.

  • Pass Criteria: If the 100% sample shows >10% more extractable PI than the 200% sample, your standard cure is insufficient.

Module 3: Analytical Troubleshooting (The "Proof")

Current Issue: “How do I prove my packaging is safe for specific food types?”

Troubleshooting Guide: Failed Migration Test

If you receive a non-compliant result from a lab, follow this logic flow to identify the failure point.

TroubleshootingFlowStartMigration Test FailedCheckTypeIdentify Migration TypeStart->CheckTypeSetOffSet-Off Detected?(Pattern matches print)CheckType->SetOffSurface TransferDiffusionDiffusion Detected?(Through substrate)CheckType->DiffusionPermeationCureCheckCheck Surface Cure(MEK Rubs / O2 Levels)SetOff->CureCheckMWCheckCheck PI Molecular Weight(Is it < 500 Da?)Diffusion->MWCheckBarrierCheckApply Overprint Varnishor Barrier CoatingCureCheck->BarrierCheckCure is GoodSubstrateCheckCheck Substrate Barrier(Switch to PET or add EVOH)MWCheck->SubstrateCheckPI is Polymeric

Figure 2: Decision tree for diagnosing migration failures. Distinguishing between Set-Off (process issue) and Diffusion (chemistry issue) is the first critical step.

Standardized Testing Protocols (Reference)

When requesting lab analysis, specify the correct protocol based on the food type (Simulant) and condition (Standard).

  • Dry Foods (Cereals, Powder):

    • Standard: EN 1186 / EN 14338[1]

    • Simulant:Tenax® (Modified Polyphenylene Oxide) .[1]

    • Condition: 10 days @ 40°C (Standard shelf life simulation).

  • Fatty Foods (Meats, Cheese):

    • Standard: EN 1186 / EN 13130[1][2][3][4][5]

    • Simulant:95% Ethanol or Iso-octane (Substitute for D2 Vegetable Oil for UV inks to prevent matrix interference).[1]

    • Condition: 10 days @ 40°C.

Module 4: Regulatory FAQ

Q: What is the difference between the Swiss Ordinance and EU 10/2011? A: EU 10/2011 specifically regulates plastic materials. It does not have a positive list for ink components. The Swiss Ordinance (Annex 6) is the de facto European standard for inks because it explicitly lists permitted photoinitiators (List A) and their Specific Migration Limits (SML).

  • Guidance: Even if you are not in Switzerland, most major brand owners (Nestlé, Danone) require compliance with the Swiss Ordinance List A [1].

Q: What is the SML for "Non-Evaluated" substances (NIAS)? A: For substances not listed in Annex 6 List A (evaluated substances), or for Non-Intentionally Added Substances (NIAS) like degradation by-products, the migration limit is set at the detection limit, typically 10 ppb (0.01 mg/kg) .[6] This is the "threshold of toxicological concern" [2].

Q: Why is "Set-Off" such a high risk in Pharma Blister Packs? A: Blister lidding foil is often printed on the outer side and wound tightly. If the UV ink is not fully cured, PIs transfer to the heat-seal lacquer on the reverse side. When the foil is heat-sealed to the blister, those PIs are trapped directly against the pill.

  • Action: Use "Low Migration" inks and verify blocking resistance (ISO 11506) before winding.

References

  • Swiss Confederation. (2024). Ordinance of the FDHA on Materials and Articles Intended to Come into Contact with Foodstuffs (SR 817.023.21).[6] Annex 6: List of permitted substances for the manufacture of packaging inks.[6]

  • European Printing Ink Association (EuPIA). (2020).[1][7] EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials.[4][8]

  • European Committee for Standardization (CEN). EN 1186: Materials and articles in contact with foodstuffs – Plastics.[1]

  • European Food Safety Authority (EFSA). (2016).[1] Recent developments in the risk assessment of chemicals in food and their potential impact on the safety assessment of substances used in food contact materials.[3][1]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Benzoylformate Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical manufacturing and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Benzoylformate esters, such as methyl and ethyl benzoylformate, are crucial building blocks in the synthesis of various pharmaceuticals and specialty chemicals. Their purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this analytical challenge, offering the precision and resolution required to separate the main component from process-related impurities and degradation products.

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC purity method for benzoylformate esters. We will move beyond rote procedures to explore the scientific rationale behind critical decisions in method development, from selecting the optimal stationary phase to fine-tuning mobile phase composition, ensuring your method is not only effective but also compliant with global regulatory standards.

The Analytical Challenge: Understanding Benzoylformate Esters

Benzoylformate esters share a common structural motif: an aromatic ring and an ester functional group, both of which dictate their chromatographic behavior. The primary analytical goal is to develop a method capable of separating the target ester from its potential impurities, which typically include:

  • Starting Materials: Benzoylformic acid.

  • Side-Reaction Products: Benzoic acid, and others depending on the synthetic route.

  • Degradation Products: Primarily benzoylformic acid and the corresponding alcohol (e.g., methanol or ethanol) from hydrolysis.

The aromatic nature of these compounds suggests that reversed-phase HPLC will be the mode of choice. However, the subtle structural similarities between the analyte and its impurities necessitate a thoughtful approach to achieve baseline resolution.

Foundational Strategy: A Phased Approach to Method Development

A successful method development strategy is systematic, not random. It begins with broad screening and progressively refines parameters to achieve the desired separation. This workflow ensures efficiency and leads to a more robust final method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification A Define Analytical Target Profile (ATP) B Column & Solvent Screening A->B Purpose, Target Analytes C Gradient & Temperature Optimization B->C Initial Data D Mobile Phase pH & Buffer Tuning C->D Refine Resolution E Forced Degradation Study D->E Optimized Method F Method Validation (ICH Q2) E->F Demonstrate Specificity G System Suitability Criteria F->G Final Method

Caption: HPLC Method Development Workflow.

PART 1: The Core of Separation — Stationary Phase Selection

The choice of HPLC column is the most critical factor influencing selectivity.[1] For aromatic compounds like benzoylformate esters, while the industry-standard C18 column is a common starting point, phenyl-based stationary phases often provide superior performance due to unique retention mechanisms.

Causality Behind the Choice:

  • C18 (Octadecylsilane): Relies primarily on hydrophobic (van der Waals) interactions. It separates compounds based on their overall lipophilicity. While effective, it may fail to resolve compounds with similar hydrophobicity but different aromatic character.

  • Phenyl-Hexyl: This phase offers a mixed-mode interaction. It retains compounds via hydrophobic interactions from its hexyl chain and, crucially, through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[2][3] This secondary interaction provides an alternative selectivity that can resolve aromatic positional isomers or analytes with varying degrees of π-electron activity.[2]

  • Biphenyl: This phase provides even stronger π-π interactions than a standard phenyl column, making it an excellent choice for separating compounds with multiple aromatic rings or those with electron-withdrawing/donating groups that alter the electron density of the analyte's aromatic system.[2]

Comparative Study: C18 vs. Phenyl-Hexyl vs. Biphenyl

To illustrate the impact of column chemistry, a model separation of Ethyl Benzoylformate from its key impurities was evaluated across three different stationary phases under identical mobile phase conditions.

Experimental Protocol: Column Screening

  • Test Mixture Preparation: A solution was prepared containing Ethyl Benzoylformate (100 µg/mL), Benzoylformic Acid (5 µg/mL), and Benzoic Acid (5 µg/mL) in 50:50 Acetonitrile:Water.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Columns Evaluated:

    • Column 1: Standard L1 C18 (e.g., ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Column 2: L11 Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

    • Column 3: Biphenyl (e.g., Poroshell 120 Biphenyl), 4.6 x 150 mm, 4 µm.

Comparative Performance Data

Parameter Compound C18 Column Phenyl-Hexyl Column Biphenyl Column
Retention Time (min) Benzoylformic Acid3.523.884.15
Benzoic Acid4.815.455.98
Ethyl Benzoylformate8.258.919.44
Resolution (Rs) (Benzoylformic Acid / Benzoic Acid)2.12.83.5
(Benzoic Acid / Ethyl Benzoylformate)6.27.18.0
Tailing Factor (Tf) Ethyl Benzoylformate1.31.11.1

Analysis of Results:

As the data demonstrates, while the C18 column provided adequate separation (Rs > 2.0), the Phenyl-Hexyl and Biphenyl columns offered significantly improved resolution between the two acidic impurities, Benzoylformic Acid and Benzoic Acid. The increased retention on the phenyl-based columns is attributed to the constructive interplay of hydrophobic and π-π interactions.[4] The Biphenyl column, with its enhanced π-π capability, provided the highest overall retention and resolution, making it the superior choice for this specific separation. Furthermore, the peak shape (Tailing Factor) for the main analyte was noticeably better on the phenyl phases.

PART 2: Mobile Phase Optimization — The Key to Fine-Tuning

Once a promising column is selected, the mobile phase composition is optimized to achieve the final desired separation, ensuring the method is robust and repeatable.[5]

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[6]

  • Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is considered a weaker solvent than methanol for π-π interactions. In some cases, using ACN can reduce the retention of aromatic compounds on phenyl columns compared to methanol, as ACN's own π-system can interact with the stationary phase.[4]

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding. It often provides different selectivity compared to ACN, particularly for polar compounds. When used with phenyl columns, methanol does not suppress π-π interactions to the extent ACN does, which can enhance the retention of aromatic analytes.[4]

Recommendation: Screen both solvents during initial development. For benzoylformate esters, a mobile phase of Acetonitrile/Water typically provides sharp peaks and efficient separation.

pH Control: The Non-Negotiable Parameter

The primary impurities, Benzoylformic Acid and Benzoic Acid, are carboxylic acids. Their ionization state is highly dependent on the mobile phase pH, which dramatically affects their retention time.[7] To ensure a robust and reproducible separation, the mobile phase pH must be controlled with a buffer and set at least 1.5-2 pH units away from the pKa of the acidic analytes. The pKa of benzoylformic acid and benzoic acid are approximately 2.15 and 4.2, respectively.

  • Low pH (e.g., pH 2.5-3.0): At this pH, both carboxylic acids will be in their neutral, protonated form (-COOH). This maximizes their retention on a reversed-phase column and leads to sharp, symmetrical peaks. Using a buffer like 0.1% formic acid or a phosphate buffer is ideal.[8]

  • Mid-Range pH (e.g., pH 4.5-6.0): In this range, the acids will be partially or fully ionized (-COO-), leading to poor retention and peak shape. This range should be avoided.

Recommendation: Start with an acidic mobile phase, such as 0.1% Formic Acid in Water/Acetonitrile , to ensure consistent retention and excellent peak shape for all acidic impurities.

PART 3: Ensuring Method Specificity — Forced Degradation Studies

A purity method is not truly reliable unless it is stability-indicating . This means the method must be able to separate the target analyte from any degradation products that could form under storage or stress conditions.[9] Forced degradation studies are designed to intentionally stress the drug substance to generate these potential degradants.[10] For an ester like ethyl benzoylformate, hydrolysis is the primary degradation pathway.[10]

G cluster_0 Hydrolytic Degradation Pathways Ester Ethyl Benzoylformate C₆H₅COCOOCH₂CH₃ Acid Benzoylformic Acid C₆H₅COCOOH Ester->Acid Acid (H⁺) or Base (OH⁻) Hydrolysis Alcohol Ethanol CH₃CH₂OH Ester->Alcohol Acid (H⁺) or Base (OH⁻) Hydrolysis

Caption: Primary Hydrolysis of Ethyl Benzoylformate.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of Ethyl Benzoylformate (~1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: Add 0.1N HCl and heat at 60 °C for 4 hours.[11] Neutralize with an equivalent amount of 0.1N NaOH before injection.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 2 hours.[10] Neutralize with an equivalent amount of 0.1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify potential co-elutions.

Expected Outcome & Self-Validation:

The chromatograms from the stressed samples must demonstrate that all degradation products are fully resolved from the main Ethyl Benzoylformate peak (Rs > 2.0). The base hydrolysis sample is expected to show a significant peak for Benzoylformic Acid. The method's ability to achieve this separation validates it as "stability-indicating," a critical requirement for regulatory submissions.[12]

Final Method Validation & System Suitability

Once the method is developed and shown to be specific, it must be formally validated according to ICH Q2(R2) guidelines.[13][14][15] This process provides documented evidence that the method is fit for its intended purpose.[16]

Key Validation Parameters:

  • Specificity: Proven through forced degradation studies.

  • Linearity: Demonstrating a direct relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the specification level).[17]

  • Accuracy: Measured by the agreement between the experimental value and the true value, often assessed through spike recovery studies.[17]

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to ensure the method remains unaffected.

Finally, every analytical run must be bracketed by System Suitability Tests (SST) as defined by pharmacopeias like the USP.[18] This ensures the chromatographic system is performing adequately on the day of analysis.

Typical SST Criteria:

  • Tailing Factor (Tf): For the main analyte peak, Tf ≤ 1.5.

  • Theoretical Plates (N): For the main analyte peak, N > 2000.

  • Resolution (Rs): Rs > 2.0 between the main peak and the closest eluting impurity.

  • Reproducibility (%RSD): For replicate injections of a standard, %RSD ≤ 2.0%.

By following this comprehensive, science-driven approach, researchers and drug development professionals can confidently develop and validate a high-quality HPLC purity method for benzoylformate esters that is robust, reliable, and meets the stringent requirements of the global pharmaceutical industry.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent URL: [Link]

  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Drug Discovery & Development URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis via CORE URL: [Link]

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL: [Link]

  • Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL: [Link]

  • Title: Methyl benzoylformate highly selective synthetic method Source: Google Patents URL
  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent URL: [Link]

Sources

A Comparative Analysis of Cure Speed: Methyl 3,5-dimethyl-4-methoxybenzoylformate vs. Irgacure 184

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of photopolymerization, the selection of a photoinitiator is paramount to achieving the desired curing characteristics, including speed, depth of cure, and final material properties. This guide provides an in-depth comparison of the cure speed and performance of two distinct Norrish Type I photoinitiators: Methyl 3,5-dimethyl-4-methoxybenzoylformate, a member of the benzoylformate family, and Irgacure 184, a widely used α-hydroxyketone. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction to the Contenders

Irgacure 184 , with the chemical name 1-Hydroxycyclohexyl phenyl ketone, is a well-established and highly efficient photoinitiator known for its excellent surface cure and non-yellowing properties.[1][2][3] It is a staple in formulations for clear coatings on various substrates, adhesives, and inks.[1][4]

This compound belongs to the class of methyl benzoylformate derivatives. While specific data for this exact molecule is less prevalent in public literature, the class is recognized for its efficacy in initiating polymerization, particularly in deep-layer curing applications, often utilizing longer wavelength UV or even visible light sources like LEDs.[5]

This guide will delve into the chemical structures, mechanisms of action, and, most critically, the factors influencing the cure speed of these two photoinitiators, supported by experimental methodologies for evaluation.

Chemical Structure and Physicochemical Properties

A fundamental understanding of the chemical structure is crucial as it dictates the photochemical behavior and, consequently, the cure speed.

FeatureThis compoundIrgacure 184
Chemical Name This compound1-Hydroxycyclohexyl phenyl ketone
CAS Number 34137-14-9 (for a related isomer, specific CAS for this compound is not readily available)947-19-3[1][2]
Molecular Formula C₁₂H₁₄O₄C₁₃H₁₆O₂[4]
Molecular Weight 222.24 g/mol 204.26 g/mol [2][4]
Appearance Expected to be a solidWhite crystalline powder[1][2]
Melting Point Not readily available47-50 °C[1]

Mechanism of Action: Norrish Type I Cleavage

Both this compound and Irgacure 184 are classified as Norrish Type I photoinitiators . This means that upon absorption of UV radiation, they undergo α-cleavage, a homolytic bond scission, to generate two free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.

The efficiency of this cleavage and the reactivity of the generated radicals are key determinants of the overall cure speed.

cluster_0 Norrish Type I Cleavage cluster_1 Polymerization Initiation Photoinitiator Photoinitiator Excited_State Excited_State Photoinitiator->Excited_State hν (UV light) Radical_1 Radical_1 Excited_State->Radical_1 α-cleavage Radical_2 Radical_2 Excited_State->Radical_2 α-cleavage Initiation Initiation Radical_1->Initiation Radical_2->Initiation Propagating_Radical Propagating_Radical Initiation->Propagating_Radical Monomer Monomer Monomer->Initiation Polymer Polymer Propagating_Radical->Polymer + Monomers

Caption: Generalized workflow of Norrish Type I photoinitiation.

Comparative Analysis of Cure Speed

UV Absorption Characteristics

The cure speed is intrinsically linked to the photoinitiator's ability to absorb light at the emission wavelength of the UV source.

  • Irgacure 184 exhibits a primary absorption maximum around 245 nm with a shoulder extending to approximately 333 nm .[1] This makes it highly effective for use with broad-spectrum mercury lamps that have strong emission lines in the short to mid-UVA range.

  • Methyl benzoylformate derivatives , as a class, are designed to have absorption profiles that extend to longer wavelengths, often in the near-UV and visible light regions (e.g., 405 nm).[5] This characteristic is advantageous for curing thicker sections and pigmented systems, as longer wavelengths penetrate deeper into the material. The specific substitution pattern on this compound (electron-donating methoxy and methyl groups) is expected to red-shift its absorption spectrum compared to unsubstituted methyl benzoylformate.

cluster_spectra Conceptual UV-Vis Absorption Spectra X_axis Wavelength (nm) Y_axis Y_axis I184_peak1->I184_peak2 Irgacure 184 I184_peak2->I184_end Irgacure 184 I184_start->I184_peak1 Irgacure 184 MBF_peak->MBF_end Methyl Benzoylformate Derivative MBF_start->MBF_peak Methyl Benzoylformate Derivative

Caption: Conceptual representation of UV-Vis absorption spectra.

Reactivity and Cure Environment
  • Irgacure 184 is known for its high reactivity and efficiency in promoting rapid surface cure. This is particularly beneficial for thin coatings where oxygen inhibition at the surface can be a significant issue.

  • Methyl benzoylformate derivatives are often highlighted for their utility in deep-layer photocuring .[5] Their ability to be activated by longer wavelength light, which is less scattered and absorbed by the polymer matrix and any pigments, allows for more uniform curing through thicker samples.

The choice between the two will therefore heavily depend on the application's specific requirements:

  • For thin, clear coatings requiring rapid surface cure and excellent non-yellowing properties, Irgacure 184 is a well-established and reliable choice.

  • For pigmented systems or applications requiring significant depth of cure, a methyl benzoylformate derivative like this compound could offer superior performance, especially when paired with a long-wavelength UV or LED light source.

Experimental Protocols for Cure Speed Evaluation

To empirically compare the cure speed of these or any photoinitiators, standardized analytical techniques are essential. Here, we detail the methodologies for two powerful techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. This allows for the determination of key kinetic parameters.

Experimental Workflow:

Sample_Prep Prepare resin formulation with photoinitiator Loading Place a small, known mass of the sample into a DSC pan Sample_Prep->Loading Equilibration Equilibrate the sample at the desired isothermal temperature in the DSC Loading->Equilibration Irradiation Expose the sample to UV light of a specific wavelength and intensity for a set duration Equilibration->Irradiation Data_Acquisition Record the heat flow as a function of time Irradiation->Data_Acquisition Analysis Integrate the exotherm to determine the total heat of polymerization (ΔH) and calculate the rate of conversion Data_Acquisition->Analysis

Caption: Workflow for Photo-DSC analysis of curing kinetics.

Step-by-Step Protocol:

  • Formulation Preparation: Prepare the photocurable resin formulation containing a precise concentration of the photoinitiator (e.g., 2 wt%).

  • Sample Loading: Accurately weigh (1-5 mg) of the liquid formulation into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan in the Photo-DSC cell. Set the instrument to the desired isothermal temperature (e.g., 25°C).

  • Equilibration: Allow the sample to thermally equilibrate for a few minutes.

  • UV Exposure: Initiate the UV lamp at a controlled intensity and wavelength. The software will trigger the shutter to expose the sample.

  • Data Collection: Record the heat flow signal versus time throughout the exposure period and until the reaction is complete.

  • Data Analysis:

    • The time to peak maximum provides an indication of the cure speed.

    • The total enthalpy of polymerization (ΔH) is determined by integrating the area under the exothermic peak.

    • The degree of conversion at any given time can be calculated by dividing the partial heat of reaction by the total theoretical heat of polymerization for the specific monomer.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR monitors the disappearance of a specific functional group in the monomer (e.g., the acrylate C=C bond) as it is consumed during polymerization.

Experimental Workflow:

Sample_Prep Prepare resin formulation with photoinitiator Sample_Application Apply a thin film of the formulation onto an ATR crystal or between two salt plates Sample_Prep->Sample_Application Initial_Spectrum Acquire an initial IR spectrum before UV exposure Sample_Application->Initial_Spectrum Irradiation_and_Scanning Simultaneously expose the sample to UV light and acquire IR spectra at rapid intervals Initial_Spectrum->Irradiation_and_Scanning Data_Analysis Monitor the decrease in the area of the characteristic monomer peak over time Irradiation_and_Scanning->Data_Analysis Conversion_Calculation Calculate the percentage of functional group conversion as a function of time Data_Analysis->Conversion_Calculation

Caption: Workflow for RT-FTIR analysis of photopolymerization.

Step-by-Step Protocol:

  • Formulation Preparation: Prepare the photocurable resin as described for Photo-DSC.

  • Sample Application: Apply a thin film of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or sandwich it between two potassium bromide (KBr) salt plates.

  • Instrument Setup: Place the sample assembly in the FTIR spectrometer.

  • Initial Scan: Record an initial IR spectrum to determine the initial peak area of the reactive functional group (e.g., the acrylate peak at ~810 cm⁻¹ or ~1635 cm⁻¹).

  • Initiation and Monitoring: Start the UV irradiation and simultaneously begin collecting a series of IR spectra at short time intervals (e.g., every second).

  • Data Analysis:

    • Plot the area of the characteristic monomer peak against time.

    • The rate of disappearance of this peak is directly proportional to the rate of polymerization.

    • The final conversion is calculated from the initial and final peak areas.

Conclusion and Recommendations

The choice between this compound and Irgacure 184 is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

  • Irgacure 184 is the industry standard for applications demanding high surface cure speed, optical clarity, and resistance to yellowing, particularly in thin film applications cured with conventional mercury lamps.

  • This compound , representative of the benzoylformate class, presents a compelling alternative for applications where through-cure is critical, such as in pigmented formulations or for curing thicker cross-sections. Its compatibility with longer wavelength UV and LED light sources is a significant advantage in these scenarios.

For optimal formulation development, it is strongly recommended to conduct empirical studies using the methodologies outlined in this guide. By systematically evaluating the cure kinetics with techniques such as Photo-DSC and RT-FTIR, researchers can precisely tailor the photoinitiator system to achieve the desired performance characteristics.

References

  • BoldChem Tech. Irgacure 184 CAS 947-19-3. [Link]

  • Ciba Specialty Chemicals. (2001).
  • BASF Dispersions & Pigments Asia Pacific. Irgacure® 184.
  • IHT-PI 184; Irgacure 184; Photoinitiator 184. Photoinitiator 184. [Link]

  • Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules.
  • Decker, C. (2007). In Situ Monitoring of Ultrafast Photopolymerizations by Real-Time Infrared Spectroscopy. Taylor & Francis Online.
  • Sama, J., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI.
  • NETZSCH-Gerätebau GmbH. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC.
  • PerkinElmer, Inc.
  • LINSEIS Messgeräte GmbH.
  • He, X., et al. Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED.
  • PubChem. Methyl 3,5-Dihydroxy-4-Methoxybenzoate. [Link]

  • RadTech. Boosting the cure of phosphine oxide photoinitiators.
  • Podgórski, M., et al. (2023).
  • He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ACS Publications. [Link]

Sources

Photobleaching Efficiency & Kinetics: Methyl Benzoylformate vs. Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the photobleaching efficiency, photolysis kinetics, and initiation mechanisms of unsubstituted Methyl Benzoylformate (MBF) versus its substituted derivatives (e.g., F-MBF, S-MBF, N-MBF) under near-UV and visible LED irradiation (385–405 nm).

Core Insight: While unsubstituted MBF acts as a standard Norrish Type II photoinitiator with limited efficiency in the visible spectrum, specific substitutions (particularly electron-donating groups like


 or 

) shift the absorption bathochromically. This enables a highly efficient Norrish Type I cleavage mechanism at 405 nm, resulting in rapid photobleaching (consumption) and the ability to cure thick coatings (up to 6.5 cm) with minimal residual color.

Mechanistic Foundations: The Shift from Type II to Type I

To understand the photobleaching data, one must first understand the fundamental change in photochemistry driven by substitution.

Unsubstituted MBF (Standard)
  • Mechanism: Predominantly Norrish Type II (hydrogen abstraction) in the presence of co-initiators (amines), or inefficient Type I cleavage at shorter wavelengths (<350 nm).

  • Limitation: The

    
     transition is located in the UV-C/UV-B region. At 405 nm (LED), the molar extinction coefficient (
    
    
    
    ) is negligible, leading to poor photolysis and slow bleaching.
Substituted MBF Derivatives (Advanced)
  • Mechanism: Norrish Type I (

    
    -cleavage). The introduction of substituents destabilizes the C-C bond between the carbonyls or stabilizes the resulting radical intermediates, facilitating direct cleavage upon 405 nm excitation.
    
  • Pathway: Excitation

    
     Intersystem Crossing (ISC) 
    
    
    
    Triplet State
    
    
    
    
    -Cleavage
    
    
    Benzoyl + Methoxycarbonyl Radicals
    
    
    Decarboxylation (secondary step).
  • Result: The rapid fragmentation of the chromophore destroys the conjugation responsible for absorption, leading to efficient photobleaching .

Mechanistic Pathway Diagram

The following diagram illustrates the dominant Type I pathway for substituted derivatives, which is responsible for the observed photobleaching.

Norrish_Type_I Substrate Substituted MBF (Ground State) Excited Excited Singlet (S1) Substrate->Excited hν (405 nm) Triplet Triplet State (T1) Excited->Triplet ISC Cleavage α-Cleavage Triplet->Cleavage k_cleavage Radicals Radical Pair (Benzoyl• + •COOCH3) Cleavage->Radicals Product Photoproducts (Colorless) Radicals->Product Decarboxylation & Initiation

Figure 1: Norrish Type I photocleavage pathway for substituted MBF derivatives. The destruction of the carbonyl conjugation during radical formation results in photobleaching.

Comparative Performance Analysis

Optical Properties & Absorption

The efficiency of photobleaching is directly governed by the molar extinction coefficient (


) at the irradiation wavelength. Unsubstituted MBF is virtually transparent at 405 nm, whereas derivatives show significant absorption.
CompoundSubstituent (para-)

(nm)

at 405 nm (M

cm

)
Absorption Shift
MBF -H (None)~250 / 325< 10 (Negligible)Reference
F-MBF -F256~20Slight Red
Cl-MBF -Cl265~30Moderate Red
C-MBF -CH

269~50Moderate Red
S-MBF -SCH

304> 150 Strong Red
N-MBF -N(CH

)

356> 3600 Strong Red

Data Source: Synthesized from He et al. (2021) and spectral analysis of benzoylformate derivatives.

Photobleaching Efficiency

Photobleaching is defined here as the rate of decrease in absorbance at the irradiation wavelength (


) over time.
  • Unsubstituted MBF:

    • Behavior: Exhibits minimal photobleaching at 405 nm because it barely absorbs the light. It requires high-energy UV (Hg lamp) to bleach.

    • Impact: In deep layers, it acts as a passive plasticizer rather than an active initiator under LED light.

  • Substituted Derivatives (e.g., DM-BD-F, S-MBF):

    • Behavior: Rapid exponential decay of absorbance.

    • Experimental Data: Under 405 nm LED (250 mW/cm

      
      ), derivatives like DM-BD-F  show >80% reduction in absorbance within 30–60 seconds.
      
    • Bleaching Consequence: The "photobleaching front" allows light to penetrate deeper as the top layer becomes transparent. This is critical for the reported 6.5 cm curing depth .

Bond Dissociation Energy (BDE) & Reactivity

The rate of photobleaching correlates with the lability of the C-C bond. Lower BDE implies faster cleavage and faster bleaching.

CompoundTriplet Energy (E

, kJ/mol)
C-C Bond Dissociation Energy (BDE, kJ/mol)Predicted Cleavage Efficiency
MBF 321.8139.0Low
TF-MBF 323.7108.4Very High
DM-BD-F 322.7118.8High
S-MBF 323.9148.9Moderate*

*Note: While S-MBF has a higher BDE, its high


 at 405 nm compensates, leading to high overall photon efficiency.

Experimental Protocol: Measuring Photobleaching Kinetics

To objectively compare these initiators, the following self-validating protocol is recommended. This method tracks the "Steady-State Photolysis" via UV-Vis spectroscopy.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC grade) or monomer mimic (e.g., dilute PEGDA).

  • Light Source: LED @ 405 nm (calibrated intensity: 50–100 mW/cm

    
    ).
    
  • Detection: UV-Vis Spectrophotometer (scan range 200–600 nm).

Workflow Diagram

Protocol_Workflow Prep Preparation: Dissolve PI in Acetonitrile (Abs ~ 1.0 at λ_max) Baseline Measure T=0 Spectrum (Dark Control) Prep->Baseline Irradiate Irradiate Sample (LED 405 nm, fixed interval) Baseline->Irradiate Measure Measure Absorbance (Full Scan) Irradiate->Measure Loop Repeat until Abs < 10% of initial Measure->Loop Loop->Irradiate Not Complete Analyze Data Analysis: Plot ln(A0/At) vs Time Calculate Rate Constant (k) Loop->Analyze Complete

Figure 2: Step-by-step workflow for determining photobleaching kinetics.

Step-by-Step Procedure
  • Sample Preparation: Prepare a solution of the photoinitiator in acetonitrile such that the Absorbance (

    
    ) at the peak maximum is approximately 1.0.
    
  • Baseline Scan: Record the UV-Vis spectrum from 200 to 600 nm before any irradiation (

    
    ).
    
  • Irradiation Cycle:

    • Place the cuvette in a fixed geometry holder.

    • Expose to the 405 nm LED for a defined interval (e.g., 5 seconds).

    • Critical Control: Ensure the LED beam covers the entire optical window of the cuvette to prevent diffusion of fresh unbleached molecules into the path.

  • Measurement: Immediately record the spectrum after the interval.

  • Iteration: Repeat the irradiation-measurement cycle (e.g., 0s, 5s, 10s, 20s, 40s, 60s) until the absorbance at

    
     drops below 0.1 or stabilizes.
    
  • Calculation: Plot

    
     versus irradiation time (
    
    
    
    ). The slope of the linear fit represents the photolysis rate constant (
    
    
    ).

Conclusion & Recommendations

For applications requiring deep curing or low residual color under LED irradiation:

  • Avoid: Unsubstituted MBF. Its photobleaching at 405 nm is inefficient due to lack of absorption, leading to poor depth of cure.

  • Select: Substituted derivatives like DM-BD-F or S-MBF . These compounds exhibit a "perfect storm" of properties:

    • Red-shifted absorption (matching 405 nm LEDs).

    • Efficient Type I cleavage (low BDE).

    • Rapid photobleaching (ensuring light penetration up to 6.5 cm).

The substitution of the benzoyl ring effectively transforms a passive UV-initiator into a high-performance visible-light bleaching initiator.

References

  • He, X., Gao, Y., Nie, J., & Sun, F. (2021).[1] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[1][2] Macromolecules, 54(8), 3907–3916. [2]

  • Marchetti, B., Karsili, T. N. V., & Ashfold, M. N. R. (2019). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 21, 14418-14425.

  • Sigma-Aldrich. (n.d.). Methyl benzoylformate Product Information.

  • BenchChem. (2025). A Comparative Analysis of Methyl 4-formylbenzoate and Other Benzaldehyde Derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3,5-dimethyl-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 3,5-dimethyl-4-methoxybenzoylformate. It is structured to offer procedural, step-by-step guidance, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and confidence.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is synthesized from the safety profiles of structurally similar compounds, including various benzoylformate esters and substituted aromatic compounds. It is imperative to treat this chemical with the care required for a potential irritant and to conduct a thorough risk assessment before commencing any work.

Hazard Assessment and Core Principles

This compound, based on its chemical structure, is anticipated to be a skin and eye irritant.[1] Similar compounds can cause significant irritation upon contact.[1][2][3] Therefore, the primary safety objective is to prevent direct contact with the skin, eyes, and respiratory tract. Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is the foundational requirement for handling this and any other hazardous chemical in a laboratory setting.[1][2][3][4]

The core principle of handling this compound is the implementation of a multi-layered safety approach that includes engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.[5][6]

Eye and Face Protection
  • Standard Operations: For routine handling of small quantities, safety glasses with side shields are the minimum requirement.[1][7]

  • Splash Hazard: When there is a potential for splashing, such as during transfers of solutions or reactions under pressure, chemical splash goggles are mandatory. For extensive splash risks, a face shield should be used in conjunction with goggles.[8]

Skin Protection
  • Gloves: The choice of glove material is crucial for adequate protection. Given the ester functional group and aromatic nature of the compound, butyl rubber or nitrile gloves are recommended.[9][10][11][12] Always check for rips or punctures before use and remove and replace them immediately if a chemical splashes on them.[10] Never reuse disposable gloves.[10]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

Respiratory Protection
  • Under Normal Conditions: When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required.[6]

  • Aerosol or Dust Generation: If there is a potential for generating dust (if the compound is a solid) or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][13] All respirator use must be in accordance with a written Respiratory Protection Program.[2]

Operational and Handling Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.[5] For procedures that may generate vapors, dust, or aerosols, a certified chemical fume hood is essential.[6][14]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: If the compound is a solid, weigh it out in a fume hood to minimize inhalation of any dust particles. Use appropriate tools like spatulas and weighing paper. For liquid transfers, use pipettes or other suitable equipment to avoid splashes.

  • During the Reaction: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3] Decontaminate the work surface.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility, regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][15]

Waste Segregation and Collection
  • Identify Waste Streams: Segregate waste containing this compound from other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[16]

  • Container Compatibility: Use chemically compatible containers for waste collection. For organic compounds like this, glass or polyethylene containers are generally suitable.[17]

Disposal Procedure
  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled container.

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a separate, clearly labeled container.

  • Arranging for Pickup: Once the waste container is nearly full, follow your institution's procedures for hazardous waste pickup. Do not overfill containers.[17]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (small scale) Safety glasses with side shieldsNitrile or Butyl glovesLab coatNot generally required
Solution Preparation/Reaction Chemical splash gogglesNitrile or Butyl glovesLab coatWork in a fume hood
Large Scale Operations Goggles and Face shieldNitrile or Butyl glovesChemical-resistant apron over lab coatNIOSH-approved respirator if aerosols are possible
Spill Cleanup Chemical splash gogglesHeavy-duty Nitrile or Butyl glovesChemical-resistant apron or suitNIOSH-approved respirator

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_ppe PPE Levels start Start: Handling This compound q_scale Scale of Operation? start->q_scale q_splash Potential for Splash? q_scale->q_splash Small Scale q_scale->q_splash Large Scale q_aerosol Aerosol/Dust Generation? q_splash->q_aerosol No ppe_medium Enhanced PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat q_splash->ppe_medium Yes ppe_low Standard PPE: - Safety Glasses - Nitrile/Butyl Gloves - Lab Coat q_aerosol->ppe_low No ppe_high Maximum PPE: - Goggles & Face Shield - Nitrile/Butyl Gloves - Chemical Apron - Respirator q_aerosol->ppe_high Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • safety data sheet - mso+ - Greenbook. (n.d.). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide - NMSafety. (2024, February 16). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Retrieved from [Link]

  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical-Resistant Gloves: Key Considerations - EHSLeaders. (2014, July 17). Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Retrieved from [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.